(4R)-4-Aminopyrrolidin-2-one dihydrochloride
Description
BenchChem offers high-quality (4R)-4-Aminopyrrolidin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Aminopyrrolidin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-4-aminopyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSWWLXGQOIKR-HWYNEVGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Cornerstone Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a pivotal chiral synthon in modern medicinal chemistry. Its rigid, stereochemically defined pyrrolidinone core provides an invaluable scaffold for the synthesis of complex, high-value pharmaceutical agents. The specific (4R) configuration is crucial for achieving stereospecific interactions with biological targets, a fundamental principle in rational drug design. This guide offers a comprehensive technical overview of its molecular structure, physicochemical characteristics, stereoselective synthesis, and detailed analytical characterization. Furthermore, it explores its significant applications, particularly in the development of targeted enzyme inhibitors, providing field-proven insights and detailed protocols for laboratory professionals.
Introduction: The Significance of Chiral Scaffolds
The pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds.[1][2] When substituted with a chiral center, as in (4R)-4-aminopyrrolidin-2-one, it becomes a powerful tool for controlling the three-dimensional architecture of a molecule. This spatial control is paramount in drug development, as the efficacy and selectivity of a drug are often dictated by its ability to precisely fit into the active site of a target protein. The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, making it a more convenient and versatile reagent for synthetic applications. This document serves as a senior-level guide to understanding and effectively utilizing this key molecular building block.
Molecular Structure and Physicochemical Properties
The defining feature of (4R)-4-aminopyrrolidin-2-one is the absolute stereochemistry at the C4 position of the five-membered lactam ring. The "(4R)" designation, according to Cahn-Ingold-Prelog priority rules, dictates a specific spatial arrangement of the amino group, which is fundamental to its utility in asymmetric synthesis.
Table 1: Physicochemical Properties of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride
| Property | Value | Reference |
| IUPAC Name | (4R)-4-aminopyrrolidin-2-one;dihydrochloride | [3] |
| Molecular Formula | C₄H₁₀Cl₂N₂O | [3] |
| Molecular Weight | 173.04 g/mol | |
| CAS Number | 186415-38-3 | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water, methanol |
The molecule's functionality is dominated by three key features: a secondary lactam (a cyclic amide), a primary amine, and the two hydrochloride salts. The primary amine is a versatile nucleophilic handle for a wide array of chemical transformations, while the lactam provides structural rigidity. The dihydrochloride form ensures that both the primary amine and the ring nitrogen are protonated in many solvent systems, influencing reactivity and improving solubility in polar media.
Stereoselective Synthesis: Controlling Chirality
The synthesis of enantiomerically pure (4R)-4-aminopyrrolidin-2-one is a critical undertaking, as the biological activity of its derivatives is highly dependent on stereochemistry.[4] Synthetic routes typically rely on starting materials from the "chiral pool" or on asymmetric methodologies.
A common and efficient strategy begins with a readily available, enantiopure starting material like L-aspartic acid. This approach leverages the inherent stereocenter of the natural amino acid to establish the desired (4R) configuration in the final product.
Experimental Workflow: Synthesis from L-Aspartic Acid
The following diagram outlines a representative synthetic pathway. The causality behind this workflow is the sequential protection and manipulation of functional groups to achieve the desired cyclization and deprotection without racemization.
Caption: Synthetic workflow from L-Aspartic Acid.
Expertise & Experience Insight: The choice of protecting groups in Step 1 is critical. They must be stable to the conditions of the subsequent reduction and cyclization steps but readily cleavable at the end of the synthesis. The Curtius rearrangement in Step 4 is often chosen as it is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.
Comprehensive Analytical Characterization
Rigorous analytical validation is required to confirm the structure, identity, and purity of the final compound. Each protocol acts as a self-validating system when the results are cross-correlated.
Table 2: Key Analytical Data for Structural Confirmation
| Analytical Method | Expected Result / Key Feature |
| ¹H NMR | Diastereotopic protons on C3 and C5 of the ring. Signals for CH and NH₂ protons. Chemical shifts will vary with the deuterated solvent used (e.g., D₂O, DMSO-d₆). |
| ¹³C NMR | Four distinct carbon signals corresponding to the pyrrolidinone ring, including the carbonyl carbon (~175 ppm). |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak for the free base (C₄H₈N₂O) at m/z ≈ 101.07. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), and a strong C=O stretch (lactam, ~1680 cm⁻¹). |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |
Protocol: Sample Preparation for ¹H NMR Spectroscopy
This protocol ensures accurate and reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of (4R)-4-aminopyrrolidin-2-one dihydrochloride directly into a clean, dry NMR tube.
-
Causality: Using a precise amount ensures adequate signal-to-noise without saturating the receiver.
-
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Causality: DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons from the amide and amine groups. In D₂O, these protons will exchange with deuterium and their signals will disappear, which can also be a useful diagnostic tool.
-
-
Dissolution: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.
Trustworthiness: This protocol is self-validating. If the compound is the correct dihydrochloride salt, it should readily dissolve in DMSO-d₆ or D₂O. The resulting spectrum should then be compared against the expected chemical shifts and coupling patterns described in Table 2.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary value of (4R)-4-aminopyrrolidin-2-one dihydrochloride is as a versatile intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors and other targeted therapies.[1] Its constrained conformation and stereochemically presented amino group are ideal for mimicking peptide turns or interacting with specific pockets in a protein's active site.
Case Study: Synthesis of DPP-4 Inhibitors
A prominent application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes. The pyrrolidinone scaffold serves as a core structural element that positions a functional group (often attached via the C4-amino group) to interact with the S1 subsite of the DPP-4 enzyme.
Caption: Drug development workflow for DPP-4 inhibitors.
This structured approach, starting with a well-defined chiral block, accelerates the drug discovery process by reducing the synthetic complexity and allowing researchers to focus on optimizing the pharmacophore for potency and selectivity.
Safety and Handling
As with all laboratory chemicals, (4R)-4-aminopyrrolidin-2-one dihydrochloride should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.
Conclusion
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically precise and potent pharmaceutical candidates. Its value is rooted in its defined chirality, structural rigidity, and synthetic versatility. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in the rational design of next-generation therapeutics.
References
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PubChem Compound Summary for CID 67124568, (S)-4-Aminopyrrolidin-2-one hydrochloride . National Center for Biotechnology Information. [Link]
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Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase . Journal of Medicinal Chemistry. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Pyrrolidine and Piperidine Synthesis. Science of Synthesis.
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals . Journal of Medicinal Chemistry. [Link]
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Recent Advances in the Synthesis of Pyrrolidines (2023) . ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (2021) . Molecules. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-Aminopyrrolidin-2-one dihydrochloride, a chiral derivative of the pyrrolidine scaffold, represents a pivotal building block in contemporary medicinal chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a versatile chiral intermediate for the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the utility of this compound, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will delve into the synthetic pathways leveraging this scaffold, the mechanism of action of the resulting derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of the structure-activity relationships that govern their efficacy.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The pyrrolidin-2-one (or γ-lactam) core, a key feature of our topic compound, provides a rigid framework that can be strategically functionalized. The stereochemistry at the 4-position, as in (4R)-4-Aminopyrrolidin-2-one, is crucial for the enantioselective synthesis of complex molecules where specific stereoisomers exhibit the desired therapeutic activity.
(4R)-4-Aminopyrrolidin-2-one dihydrochloride , with its defined stereochemistry and reactive amino group, serves as a valuable starting material for creating libraries of compounds for screening and for the targeted synthesis of enzyme inhibitors and other therapeutic agents.
Core Application: A Gateway to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most prominent application of 4-aminopyrrolidin-2-one derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.[4][5]
The pyrrolidine scaffold is a key component of several marketed DPP-4 inhibitors, known as "gliptins".[1] For instance, the enantiomer of our topic compound, (4S)-4-aminopyrrolidin-2-one, is a crucial precursor for the synthesis of Vildagliptin , a potent and selective DPP-4 inhibitor.[1][6]
Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors
DPP-4 inhibitors function by competitively and reversibly binding to the active site of the DPP-4 enzyme. This prevents the degradation of GLP-1 and GIP, which are released from the gut in response to food intake.[7] The prolonged activity of these incretin hormones results in:
-
Glucose-dependent insulin secretion: Insulin is released from pancreatic β-cells only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[8]
-
Suppression of glucagon secretion: Glucagon release from pancreatic α-cells is inhibited, reducing hepatic glucose production.[4]
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Delayed gastric emptying: The rate at which food leaves the stomach is slowed, contributing to a feeling of satiety and reducing post-prandial glucose spikes.[7]
The overall effect is a reduction in both fasting and post-meal blood glucose levels, making DPP-4 inhibitors a valuable therapeutic option for type 2 diabetes.[9]
Caption: Synthetic workflow for a key vildagliptin intermediate.
Step-by-Step Protocol:
-
N-Acylation: To a solution of L-proline in an appropriate solvent such as tetrahydrofuran (THF), slowly add chloroacetyl chloride at a reduced temperature (e.g., 0°C). The reaction mixture is then refluxed for several hours. After completion, the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is isolated.
-
Amidation: The carboxylic acid intermediate is then converted to the corresponding amide. This can be achieved by reacting it with di-tert-butyl dicarbonate and ammonium bicarbonate in the presence of pyridine in a solvent like acetonitrile. This yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
Dehydration: The final step to the key intermediate involves the dehydration of the amide to a nitrile. This is typically carried out using a dehydrating agent such as trifluoroacetic anhydride in THF at a low temperature, followed by stirring at room temperature. [10]The product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is then isolated and purified.
Synthesis of Vildagliptin from the Intermediate
The final step in the synthesis of vildagliptin involves the coupling of the chloroacetylpyrrolidine carbonitrile intermediate with 3-amino-1-adamantanol. [6] Step-by-Step Protocol:
-
Condensation: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is dissolved in a suitable solvent like tetrahydrofuran. To this solution, 3-amino-1-adamantanol, a base such as potassium carbonate, and a catalyst like potassium iodide are added. [6]2. Reaction and Isolation: The resulting suspension is stirred at a controlled temperature (e.g., 30°C) for several hours. [6]After the reaction is complete, the solid byproducts are filtered off, and the solvent is evaporated.
-
Purification: The crude product is then purified through a series of extractions and crystallizations to yield vildagliptin of high purity. [6]
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
To determine the potency of newly synthesized compounds derived from (4R)-4-Aminopyrrolidin-2-one, an in vitro DPP-4 inhibition assay is essential. A common method utilizes a fluorogenic substrate. [3] Principle:
The assay measures the activity of DPP-4 by monitoring the cleavage of a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl (e.g., 50 mM, pH 8.0). [3] * DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 in the assay buffer to a working concentration (e.g., 1.73 mU/mL). [3] * Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to a final concentration (e.g., 200 µM). [3] * Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable solvent like DMSO.
-
Positive Control: Use a known DPP-4 inhibitor, such as sitagliptin, for comparison.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound solution and the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. [3] * Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence (excitation ≈ 360 nm, emission ≈ 460 nm) over time (e.g., 30 minutes) at 37°C using a microplate reader. [3]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of DPP-4 inhibitors is highly dependent on their chemical structure. For pyrrolidine-based inhibitors, key structural features that influence potency and selectivity include:
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The Pyrrolidine Ring: This scaffold orients the other functional groups in the correct conformation for binding to the DPP-4 active site. [2]* The Nitrile Group: In many pyrrolidine-based inhibitors like vildagliptin, the cyanopyrrolidine moiety is crucial for interacting with the catalytic serine residue of DPP-4.
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The Amino-acyl Moiety: The side chain attached to the pyrrolidine nitrogen plays a significant role in occupying the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity.
Table 1: IC50 Values of Selected Pyrrolidine-Based DPP-4 Inhibitors
| Compound | Pyrrolidine Scaffold Feature | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | (S)-Cyanopyrrolidine | ~2-18 | [8] |
| Saxagliptin | Fused Cyclopropyl-pyrrolidine | ~2-24 | |
| Compound 2f | 4-Bromobenzylidene-thiosemicarbazide-pyrazole | 1.266 ± 0.264 | |
| Compound 45 | Isoquinoline derivative | 78 |
Note: Compounds 2f and 45 are examples of other heterocyclic scaffolds that have been investigated as DPP-4 inhibitors and are included for comparative purposes.
Conclusion and Future Perspectives
(4R)-4-Aminopyrrolidin-2-one dihydrochloride and its enantiomer are indispensable chiral building blocks in the synthesis of high-value pharmaceutical agents, most notably DPP-4 inhibitors for the management of type 2 diabetes. The rigid pyrrolidin-2-one core, combined with the stereochemically defined amino group, provides a powerful platform for the design and synthesis of potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, enhanced selectivity, and potentially new therapeutic applications beyond diabetes. The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of this versatile chiral intermediate.
References
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- 5. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 6. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
(4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Technical Guide to its Presumed Mechanism of Action as a Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a chiral small molecule featuring a pyrrolidinone scaffold, a structural motif prevalent in a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct experimental evidence for this specific compound is emerging, its structural characteristics strongly suggest a mechanism of action centered on the inhibition of DPP-4. This technical guide synthesizes the current understanding of DPP-4 inhibition, the established structure-activity relationships (SAR) of related pyrrolidinone-based compounds, and the downstream physiological consequences. We present a detailed, evidence-based putative mechanism for (4R)-4-Aminopyrrolidin-2-one, outlining its likely molecular interactions, the resultant impact on the incretin system, and its potential as a therapeutic agent for type 2 diabetes mellitus. Furthermore, this guide provides comprehensive experimental protocols for researchers to investigate and validate this hypothesized mechanism of action.
Introduction: The Rationale for Investigating (4R)-4-Aminopyrrolidin-2-one as a DPP-4 Inhibitor
The global rise in type 2 diabetes mellitus (T2DM) has spurred the development of novel therapeutic strategies. One of the most successful approaches in recent years has been the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme critical in the regulation of glucose homeostasis.[1] DPP-4 inhibitors, also known as "gliptins," have become a cornerstone of T2DM management due to their efficacy in improving glycemic control with a low risk of hypoglycemia.[2]
The chemical structure of (4R)-4-Aminopyrrolidin-2-one dihydrochloride places it firmly within a class of compounds with known affinity for DPP-4. The pyrrolidine ring is a well-established proline mimetic that effectively targets the S1 subsite of the DPP-4 active site.[2] The presence and stereochemistry of the amino group at the 4-position are predicted to be critical for forming key interactions within the enzyme's active site, a hallmark of potent DPP-4 inhibitors. This guide, therefore, proceeds on the strong scientific premise that (4R)-4-Aminopyrrolidin-2-one acts as a competitive inhibitor of DPP-4.
The Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 (also known as CD26) is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed on the surface of various cell types.[3] It also exists in a soluble, catalytically active form in circulation. The primary physiological role of DPP-4 in glucose metabolism is the inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]
DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue at the penultimate position.[5] This cleavage results in the rapid inactivation of GLP-1 and GIP, which have very short half-lives in circulation (approximately 1-2 minutes for GLP-1).[4]
The Active Site of DPP-4: A Pocket for Pyrrolidinone Scaffolds
The active site of DPP-4 is a well-characterized cavity with several subsites that accommodate its peptide substrates and inhibitors. For the purpose of understanding the mechanism of (4R)-4-Aminopyrrolidin-2-one, the S1 and S2 subsites are of paramount importance.[6]
-
S1 Subsite: This is a hydrophobic pocket that accommodates the proline or alanine residue of the substrate. The pyrrolidinone ring of our compound of interest is predicted to bind within this pocket, mimicking the natural proline substrate. Key residues lining the S1 pocket include Tyr631, Val656, Trp659, Tyr662, and Tyr666.[6]
-
S2 Subsite: This subsite is characterized by the presence of two crucial glutamic acid residues, Glu205 and Glu206, which form a salt bridge with the N-terminal amino group of the substrate. The amino group of (4R)-4-Aminopyrrolidin-2-one is hypothesized to form a critical hydrogen bond or ionic interaction with these residues.[7] Other important residues in this region include Arg125 and Phe357.[6]
Putative Mechanism of Action of (4R)-4-Aminopyrrolidin-2-one
Based on the structure-activity relationships of known pyrrolidinone-based DPP-4 inhibitors, we can infer a detailed mechanism of action for the (4R)-4-Aminopyrrolidin-2-one enantiomer.
Molecular Interactions within the DPP-4 Active Site
It is hypothesized that (4R)-4-Aminopyrrolidin-2-one acts as a competitive, reversible inhibitor of DPP-4. The molecule is predicted to orient itself within the active site to maximize favorable interactions:
-
Pyrrolidinone Ring in the S1 Pocket: The core pyrrolidinone scaffold is expected to occupy the hydrophobic S1 pocket, forming van der Waals interactions with the surrounding tyrosine and valine residues.
-
Amino Group Interaction in the S2 Pocket: The protonated amino group at the 4-position is crucial for potent inhibition. It is predicted to form a strong ionic bond or hydrogen bond network with the negatively charged carboxylate side chains of Glu205 and Glu206.[7]
-
Stereospecificity: The (4R) configuration is critical. The precise stereochemistry dictates the optimal positioning of the amino group for interaction with the S2 subsite residues. It is well-established that the interaction of ligands with the DPP-4 active site is highly stereospecific.[8] While the precise preference for the 4R versus 4S configuration on this specific scaffold requires experimental validation, SAR studies on related compounds consistently highlight the importance of a single, well-defined stereoisomer for optimal activity.
The following diagram illustrates the hypothetical binding of (4R)-4-Aminopyrrolidin-2-one within the DPP-4 active site.
Caption: Hypothetical binding of (4R)-4-Aminopyrrolidin-2-one in the DPP-4 active site.
Downstream Pharmacological Effects: The Incretin Axis
By inhibiting DPP-4, (4R)-4-Aminopyrrolidin-2-one is expected to prevent the degradation of GLP-1 and GIP.[4] This leads to an increase in the circulating levels and prolongation of the activity of these incretin hormones.[2] The enhanced incretin signaling results in several beneficial effects for glucose control:
-
Increased Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to a meal. This action is glucose-dependent, meaning insulin secretion is augmented only when blood glucose is high, thereby minimizing the risk of hypoglycemia.
-
Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[4]
-
Delayed Gastric Emptying and Increased Satiety: GLP-1 slows the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions. It also acts on the central nervous system to promote a feeling of fullness, which can contribute to weight management.
The overall signaling pathway is depicted below.
Caption: The incretin signaling pathway and the role of DPP-4 inhibition.
Experimental Validation Protocols
The following section provides detailed methodologies for researchers to validate the hypothesized mechanism of action of (4R)-4-Aminopyrrolidin-2-one dihydrochloride.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of the compound by measuring the cleavage of a fluorogenic DPP-4 substrate.
Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Tris-HCl buffer (pH 8.0)
-
(4R)-4-Aminopyrrolidin-2-one dihydrochloride
-
Sitagliptin (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of (4R)-4-Aminopyrrolidin-2-one dihydrochloride and a dilution series in Tris-HCl buffer.
-
Reaction Setup: In a 96-well plate, add 25 µL of the compound dilution (or buffer for control) to each well.
-
Enzyme Addition: Add 25 µL of DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Molecular Docking Simulation
Computational docking can provide valuable insights into the binding mode and affinity of the compound with the DPP-4 active site.
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions.
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Crystal structure of human DPP-4 (e.g., PDB ID: 1X70)
-
3D structure of (4R)-4-Aminopyrrolidin-2-one
Procedure:
-
Receptor Preparation: Load the DPP-4 crystal structure. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.
-
Ligand Preparation: Generate the 3D structure of (4R)-4-Aminopyrrolidin-2-one. Assign correct chirality and perform energy minimization.
-
Docking Simulation: Define the binding site based on the location of the co-crystallized ligand in the PDB structure. Run the docking simulation to generate multiple binding poses.
-
Analysis: Analyze the top-ranked poses based on their docking scores. Visualize the interactions between the ligand and the active site residues, paying close attention to hydrogen bonds, ionic interactions, and hydrophobic contacts. Compare the predicted binding mode with that of known DPP-4 inhibitors.
The workflow for these validation studies is outlined below.
Sources
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation [mdpi.com]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (4R)-4-Aminopyrrolidin-2-one dihydrochloride, a key chiral building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectroscopic features to ensure structural confirmation and purity assessment, crucial for its application in the synthesis of novel therapeutics.
Introduction
(4R)-4-Aminopyrrolidin-2-one is a versatile chiral intermediate, playing a pivotal role in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidinone scaffold and the stereochemistry of the amino group at the C4 position are critical for molecular recognition in various biological targets. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for further chemical transformations. Accurate and thorough spectroscopic analysis is paramount to verify the identity, purity, and stereochemical integrity of this compound before its use in multi-step syntheses.
This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data for (4R)-4-Aminopyrrolidin-2-one dihydrochloride. The interpretation of the spectra will be discussed in detail, highlighting the key signals that confirm the presence of the pyrrolidinone ring, the amino group, and their relative stereochemistry.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of (4R)-4-Aminopyrrolidin-2-one dihydrochloride.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
Interpretation of the IR Spectrum:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretch of the secondary amide in the lactam ring. The broadness is due to hydrogen bonding. Additionally, a very broad and strong absorption between 2800 and 3200 cm⁻¹ is expected for the N-H stretching vibrations of the ammonium (NH₃⁺) group.
-
C-H Stretching: Medium intensity peaks in the 2850-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidinone ring.
-
Carbonyl (C=O) Stretching: A strong and sharp absorption band in the region of 1680-1720 cm⁻¹ is a key diagnostic peak for the carbonyl group of the five-membered lactam. [1]* N-H Bending: The bending vibration of the primary amine salt typically appears in the 1580-1650 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
Figure 3: Workflow for FT-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For (4R)-4-Aminopyrrolidin-2-one dihydrochloride, electrospray ionization (ESI) is a suitable technique.
Table 4: Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z |
| [M+H]⁺ (Monoprotonated free base) | 101.07 |
| [M+H-NH₃]⁺ | 84.06 |
| [M+H-CO]⁺ | 73.08 |
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 101.07, corresponding to the molecular formula C₄H₉N₂O⁺.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such compounds include:
-
Loss of Ammonia (NH₃): A fragment ion at m/z 84.06 would correspond to the loss of ammonia from the protonated molecule.
-
Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the loss of a carbonyl group, resulting in a fragment at m/z 73.08.
-
Experimental Protocol: Mass Spectrometry (ESI)
Figure 4: Workflow for ESI-MS data acquisition.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation and purity assessment of (4R)-4-Aminopyrrolidin-2-one dihydrochloride. A combination of ¹H NMR, ¹³C NMR, FT-IR, and MS is essential for the unambiguous identification of this important chiral building block. By understanding the expected spectroscopic features and their interpretation, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the quality and integrity of their final products.
References
-
ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Co(II) complex. Retrieved from [Link]
-
Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Retrieved from [Link]
-
PMC. (n.d.). 1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 167465-93-2,4-aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Retrieved from [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to Aminopyrrolidinone Derivatives and Their Molecular Targets
For Immediate Release
[CITY, STATE] – January 23, 2026 – In the dynamic landscape of drug discovery, the aminopyrrolidinone scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a wide array of therapeutic targets. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of aminopyrrolidinone derivatives, delving into their mechanisms of action, relevant quantitative data, and the experimental protocols essential for their evaluation.
The unique structural features of the aminopyrrolidinone core, including its sp3-hybridized nature and capacity for stereochemical diversity, allow for precise three-dimensional exploration of pharmacophore space, leading to the development of potent and selective modulators of enzymes and receptors implicated in a range of pathologies.[1][2] This guide will explore the significant progress made in harnessing these properties to address critical unmet medical needs in neurodegenerative diseases, cancer, and inflammation.
I. Combating the Tide of Neurodegeneration
Neurodegenerative disorders such as Alzheimer's disease represent a significant and growing global health burden. Aminopyrrolidinone derivatives have shown considerable promise in targeting key enzymatic drivers of these conditions.
A. Beta-Secretase 1 (BACE1) Inhibition in Alzheimer's Disease
The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease, with the beta-secretase 1 (BACE1) enzyme playing a pivotal role in the generation of amyloid-beta (Aβ) peptides.[3] The accumulation of these peptides leads to the formation of senile plaques, a hallmark of the disease.[3]
Certain (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been identified as potent BACE1 inhibitors.[1] For instance, one such derivative demonstrated an impressive IC50 value of 0.05 µM in in vitro BACE1 inhibition assays.[1] The mechanism of action involves the strategic placement of substituents on the pyrrolidine ring to interact with the catalytic dyad of the BACE1 active site.
Experimental Protocol: BACE1 Inhibition Assay
A typical BACE1 inhibition assay involves a fluorescence resonance energy transfer (FRET) substrate.
-
Reagents and Materials: Recombinant human BACE1, FRET substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein), assay buffer (e.g., sodium acetate, pH 4.5), aminopyrrolidinone test compounds, and a fluorescent plate reader.
-
Procedure:
-
Test compounds are serially diluted in the assay buffer.
-
BACE1 enzyme is pre-incubated with the test compounds for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
B. Cholinesterase Inhibition
Another key strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several chiral N-substituted pyrrolidine derivatives have been investigated as dual inhibitors of these enzymes.[4] The design of these molecules often incorporates moieties that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases, leading to potent inhibition.[5]
Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives against Cholinesterases
| Compound | Target | IC50 (nM) | Source |
| Pyridinium-based pyrrolidine derivative Bb4 | Acetylcholinesterase | 6.2 | [5] |
II. A New Front in the War on Cancer
The adaptability of the aminopyrrolidinone scaffold has also been leveraged to develop novel anti-cancer agents targeting various aspects of tumor cell biology.
A. Dual Histone Deacetylase (HDAC) and Prohibitin (PHB) Inhibition
Spiro[pyrrolidine-3,3'-oxindoles] have emerged as promising anti-breast cancer agents with a dual mechanism of action, targeting both histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1] HDACs are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] PHB2 is involved in transcriptional regulation and cell signaling, and its modulation can impact estrogen receptor activity.[1] The dual inhibition by these spiro-pyrrolidine derivatives offers a multi-pronged attack on cancer cell proliferation.
B. Kinase Inhibition: Abl and PI3K
In the realm of targeted cancer therapy, (S)-3-aminopyrrolidine derivatives have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[6] The PI3K pathway is frequently hyperactivated in various cancers, and its inhibition can suppress tumor growth. The combined inhibition of Abl and PI3K presents a synergistic approach to overcoming resistance mechanisms observed with single-agent therapies.[6] Molecular docking studies have indicated that these compounds can effectively bind to the ATP-binding pockets of both kinases.[6]
Diagram 1: Simplified Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition.
III. Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases. Aminopyrrolidinone derivatives have been developed as potent antagonists of chemokine receptors, which are critical mediators of inflammatory cell migration.
A. CCR2 and CXCR4 Antagonism
Novel 3-aminopyrrolidine derivatives have been synthesized and shown to be highly potent antagonists of the human C-C chemokine receptor type 2 (hCCR2).[7] Similarly, other derivatives have been developed as modulators of the C-X-C chemokine receptor type 4 (CXCR4).[8] By blocking the interaction of these receptors with their cognate chemokines (e.g., CCL2 for CCR2 and CXCL12 for CXCR4), these compounds can inhibit the recruitment of inflammatory cells to sites of inflammation, thereby mitigating the inflammatory response.[8]
Experimental Protocol: Chemotaxis Assay
-
Cell Culture: Culture a relevant cell line expressing the chemokine receptor of interest (e.g., THP-1 cells for CCR2).
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Procedure:
-
Place a solution containing the chemokine (e.g., CCL2) in the lower chamber.
-
Pre-incubate the cells with the aminopyrrolidinone test compound.
-
Add the cell suspension to the upper chamber.
-
Incubate the plate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by cell staining and counting or using a fluorescent dye.
-
Calculate the percentage of inhibition of chemotaxis.
-
IV. Future Directions and Conclusion
The aminopyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical moiety in medicinal chemistry.[9][10] Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel therapeutic targets will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of the key therapeutic targets of aminopyrrolidinone derivatives, offering valuable insights to propel future research and development in this exciting field.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
-
Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2025). ScienceDirect. Retrieved January 23, 2026, from [Link]
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Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed. Retrieved January 23, 2026, from [Link]
-
Identification of β-aminopyrrolidine containing peptides as β-amyloid aggregation inhibitors for Alzheimer's disease. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. (2010). PubMed. Retrieved January 23, 2026, from [Link]
-
Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al.. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Introduction: The Strategic Value of the (4R)-4-Aminopyrrolidin-2-one Scaffold
An In-Depth Technical Guide to the Synthesis of Derivatives from (4R)-4-Aminopyrrolidin-2-one Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen-containing heterocycles in FDA-approved drugs.[1][2] Its rigid, three-dimensional structure provides a reliable scaffold for orienting functional groups in space to achieve precise interactions with biological targets. The chiral nature of many pyrrolidine-based building blocks is particularly crucial, as stereospecificity is often a key determinant of a drug's efficacy and safety profile.[3][4][5]
(4R)-4-Aminopyrrolidin-2-one, a chiral lactam, is a highly valuable starting material for the synthesis of a diverse array of derivatives. The primary amino group at the C4 position serves as a versatile synthetic handle for introducing a wide range of functionalities through common and robust chemical transformations. This guide provides detailed protocols and the underlying chemical principles for three key synthetic pathways: N-acylation to form amides, urea synthesis, and N-alkylation via reductive amination.
The commercially available starting material is typically the dihydrochloride salt. This form enhances stability and shelf-life but necessitates a neutralization step in situ to liberate the free amine for subsequent reactions. This is a critical first step in nearly all synthetic procedures involving this reagent.
Safety and Handling
Working with (4R)-4-Aminopyrrolidin-2-one dihydrochloride and its associated reagents requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: The dihydrochloride salt is a solid that can be irritating to the skin, eyes, and respiratory tract.[6] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust.
-
Reagents: Many reagents used in these syntheses, such as coupling agents, acyl chlorides, and isocyanates, are toxic, corrosive, or moisture-sensitive.[8][9][10] Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Storage: Store the starting material in a tightly sealed container in a cool, dry place.[7]
Part 1: N-Acylation for Amide Bond Formation
The amide bond is arguably the most common functional group in pharmaceuticals, forming the backbone of peptides and appearing in a vast number of small molecule drugs.[11] Its synthesis from (4R)-4-Aminopyrrolidin-2-one involves the coupling of its primary amine with a carboxylic acid. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more electrophilic.[12]
Protocol 1.1: Standard Amide Coupling with EDC and HOBt
This is the most common and versatile method for forming amide bonds under mild conditions. The mechanism involves the activation of the carboxylic acid by a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of an auxiliary nucleophile, 1-Hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester, which is more stable but still highly reactive towards amines, thereby minimizing side products and preserving stereochemical integrity.[11][13][14]
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M concentration).
-
Activation: Add HOBt (1.1 eq) and EDC hydrochloride (1.1 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may become cloudy.
-
Amine Addition: In a separate flask, dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) in the same solvent. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.2 eq), to neutralize the dihydrochloride and liberate the free amine.
-
Coupling: Add the solution of the free amine dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid solution) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.
| Parameter | Typical Condition | Causality/Rationale |
| Solvent | DCM, DMF, Acetonitrile | Aprotic solvents that solubilize reagents without participating in the reaction. |
| Base | DIPEA, Et₃N | Sterically hindered, non-nucleophilic bases that neutralize HCl salts without competing with the primary amine. |
| Temperature | 0 °C to Room Temp. | Mild conditions to prevent side reactions and racemization. |
| Stoichiometry | ~1:1.1:1.1 (Amine:EDC:HOBt) | A slight excess of coupling reagents ensures complete activation of the carboxylic acid. |
| Reaction Time | 12-24 hours | Sufficient time for slow but clean conversion to the amide product. |
Protocol 1.2: Acylation with Acyl Chlorides
Using an acyl chloride is a more traditional and highly reactive method for acylation.[12] It is suitable for robust substrates and when the corresponding acyl chloride is readily available. The reaction is fast but generates HCl as a byproduct, which must be neutralized by a base to prevent protonation of the reacting amine.
Detailed Step-by-Step Methodology:
-
Amine Preparation: Dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) in DCM. Add a non-nucleophilic base (e.g., Et₃N, 3.0 eq) and cool the mixture to 0 °C in an ice bath. The extra equivalent of base is to neutralize the HCl generated during the reaction.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography as described previously.
Part 2: Synthesis of Urea Derivatives
Urea functionalities are important in drug design, often acting as bioisosteres for amides or participating in key hydrogen bonding interactions with target proteins.[15] They are readily synthesized from the primary amine of (4R)-4-aminopyrrolidin-2-one.
Protocol 2.1: Reaction with Isocyanates
The most direct method for urea synthesis is the reaction of the amine with an isocyanate. This reaction is typically fast, high-yielding, and requires no additional coupling reagents.[16]
Detailed Step-by-Step Methodology:
-
Amine Preparation: Prepare the free amine from (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) using a base (2.2 eq of DIPEA or Et₃N) in a suitable aprotic solvent like DCM or THF.
-
Isocyanate Addition: Add the desired isocyanate (1.0 eq) dropwise to the amine solution at room temperature. The reaction can be exothermic; for reactive isocyanates, cooling to 0 °C is recommended.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor completion by TLC. The product often precipitates from the solution.
-
Work-up: If a precipitate forms, it can be collected by filtration and washed with a cold solvent (like diethyl ether) to remove impurities. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Protocol 2.2: Two-Step Synthesis via Activated Carbamates
When isocyanates are unstable, toxic, or not commercially available, a two-step approach using a more stable carbonyl source can be employed.[17][18] One such method involves reacting the amine with an activated carbamate, like a 4-nitrophenyl carbamate, which is prepared from an amine and 4-nitrophenylchloroformate.[18]
Detailed Step-by-Step Methodology:
-
Amine Preparation: Generate the free amine of (4R)-4-Aminopyrrolidin-2-one (1.0 eq) as described previously.
-
Coupling: Add the pre-formed N-substituted 4-nitrophenyl carbamate (1.0 eq) to the amine solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).
-
Work-up: Dilute the reaction with a suitable solvent and wash with aqueous NaOH solution (to remove the 4-nitrophenol byproduct), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting urea derivative by column chromatography or recrystallization.
| Method Comparison | Reaction with Isocyanate | Reaction with Activated Carbamate |
| Speed | Fast (1-3 hours) | Slower (several hours to overnight) |
| Reagents | Isocyanates can be toxic/moisture-sensitive | Carbamates are generally stable solids |
| Byproducts | None | 4-nitrophenol (must be removed) |
| Generality | High, for available isocyanates | High, for available primary/secondary amines |
Part 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly controlled method for forming C-N bonds.[19] It avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides. The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[20][21]
Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for most modern reductive aminations. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions, which minimizes side reactions.[22]
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).[22]
-
Imine Formation: Add a small amount of acetic acid (0.1-1.0 eq) as a catalyst to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Role | Rationale |
| Aldehyde/Ketone | Electrophile | Forms the C=N bond of the imine intermediate. |
| Acetic Acid | Catalyst | Protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | Selectively reduces the iminium ion intermediate over the starting carbonyl compound.[22] |
| DCE/THF | Solvent | Aprotic solvents that are compatible with the reducing agent and effectively dissolve reagents. |
Part 4: Characterization of Synthesized Derivatives
Confirmation of the successful synthesis and purity of the derivatives is essential. A combination of standard analytical techniques should be employed.
| Technique | Expected Observations for Successful Derivatization |
| ¹H NMR | Appearance of new signals corresponding to the added moiety (e.g., aromatic protons from a benzoyl group, a new CH₂ group from N-benzylation). A downfield shift of the C4 proton is also expected. Appearance of a new N-H proton signal for amides and ureas. |
| ¹³C NMR | Appearance of new carbon signals, including a new carbonyl signal for amides (~165-175 ppm) or ureas (~155-165 ppm).[23] |
| FT-IR | Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) or urea C=O stretch (~1630 cm⁻¹).[23] A secondary amine N-H stretch (~3300 cm⁻¹) will be present in the products. |
| Mass Spec (LC-MS/HRMS) | The molecular ion peak ([M+H]⁺) will correspond to the calculated mass of the expected product, confirming the addition of the new substituent. |
| Melting Point | A sharp melting point for a crystalline solid indicates high purity.[24] |
The structural and stereochemical integrity of these derivatives can be further confirmed by advanced techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction.[25][26]
References
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Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., Bond, A., Lodge, D., Spangle, L. A., Paschal, J. W., Campbell, J. B., Griffey, K., Tizzano, J. P., & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990–3000. [Link]
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Asymmetric Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]
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Scotti, L., Scotti, M. T., & da Silva, M. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry, 21(23), 2084-2104. [Link]
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de Figueiredo, R. M., & Christmann, M. (2017). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 8(3), 235-248. [Link]
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Sipos, G., Kégl, T., & Kégl, M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(18), 4296. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Zhuravlev, A. V., & Churakov, A. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. [Link]
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Li, S., Liu, Z., & Zhang, D. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 23(11), 2998. [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Foley, D. J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(1), 38-44. [Link]
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Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron letters, 42(50), 8947-8949. [Link]
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ResearchGate. (n.d.). Natural and synthetic compounds showing chiral pyrrolidine, piperidine... [Link]
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Chusov, D., & Kurpichenko, A. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5928-5931. [Link]
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ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. [Link]
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ResearchGate. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Chemspace. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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El-Faham, A., et al. (2020). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 10(49), 29331-29342. [Link]
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Al-Masoudi, N. A., et al. (2022). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Pharmaceutical Negative Results, 13(3), 639-646. [Link]
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Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153036. [Link]
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Wsól, A., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... Forensic Toxicology, 36(1), 195-206. [Link]
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ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
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Khan, A., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(8), 1011. [Link]
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Application Note: A Robust Protocol for the N-acylation of (4R)-4-Aminopyrrolidin-2-one
Abstract
This document provides a detailed, field-tested protocol for the N-acylation of (4R)-4-aminopyrrolidin-2-one, a critical chiral building block in modern medicinal chemistry. N-acylated derivatives of this scaffold are pivotal in the development of various therapeutic agents, most notably as core components of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Context
(4R)-4-Aminopyrrolidin-2-one is a valuable chiral intermediate due to its rigid, stereochemically defined structure. The primary amine at the C4 position provides a versatile handle for chemical modification, with N-acylation being the most common and synthetically important transformation. The resulting N-acyl amides are key pharmacophores in a range of biologically active molecules.
The most prominent application of this scaffold is in the synthesis of DPP-4 inhibitors.[1] DPP-4 is a serine exopeptidase that deactivates incretin hormones, which are crucial for regulating glucose homeostasis.[3] By inhibiting DPP-4, the half-life of these hormones is extended, leading to enhanced insulin secretion in a glucose-dependent manner.[1][2][4] This mechanism provides effective glycemic control with a reduced risk of hypoglycemia, making DPP-4 inhibitors a cornerstone of modern diabetes therapy.[1][5] This protocol details a general and robust method for coupling various acyl groups to the (4R)-4-aminopyrrolidin-2-one core, enabling the synthesis of diverse compound libraries for drug discovery and development.
Reaction Principle and Mechanism
The N-acylation of (4R)-4-aminopyrrolidin-2-one with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[6][7][8] This reaction is highly efficient and generally provides clean conversion to the desired amide product.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the primary amine of (4R)-4-aminopyrrolidin-2-one acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7][9] This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[6][7]
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, such as N,N-Diisopropylethylamine (DIPEA). This step is crucial as it quenches the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Why DIPEA is the Base of Choice: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a non-nucleophilic, sterically hindered tertiary amine.[10] Its bulky isopropyl groups prevent it from competing with the primary amine in attacking the acyl chloride, thereby minimizing the formation of unwanted side products.[10] This makes it superior to less hindered bases like triethylamine (TEA) in many acylation reactions.[10]
Caption: N-Acylation via Nucleophilic Addition-Elimination.
Detailed Experimental Protocol
This protocol provides a general method for the N-acylation of (4R)-4-aminopyrrolidin-2-one using an acyl chloride. The reaction is typically performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4R)-4-Aminopyrrolidin-2-one | ≥98% | Commercial | Often used as a hydrochloride or tosylate salt. |
| Acyl Chloride (R-COCl) | ≥98% | Commercial | Moisture sensitive. Handle under inert atmosphere. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% (Amine Grade) | Commercial | Should be colorless. A yellow tint may indicate oxidation.[11] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use a dry, aprotic solvent. THF or DMF can also be used.[12] |
| Saturated aq. NaHCO₃ | Reagent Grade | - | For aqueous workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | - | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for N-acylation.
Step-by-Step Procedure
Note: If starting from the free base of (4R)-4-aminopyrrolidin-2-one, only 1.2 equivalents of DIPEA are required.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (4R)-4-aminopyrrolidin-2-one hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir until all solids are suspended.
-
Cooling: Place the flask in an ice/water bath and cool the suspension to 0 °C.
-
Base Addition: Slowly add DIPEA (2.2 eq) dropwise to the stirring suspension. The mixture should become a clear, homogeneous solution as the free base is formed. Stir for 10-15 minutes at 0 °C.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acylated product.
Exemplary Acylations and Expected Outcomes
The described protocol is versatile and can be applied to a wide range of acylating agents. The table below provides examples with typical conditions.
| Acylating Agent | R-Group | Equivalents | Typical Yield | Eluent for Chromatography |
| Acetyl Chloride | -CH₃ | 1.1 | >90% | 5-10% MeOH in DCM |
| Benzoyl Chloride | -Ph | 1.1 | >85% | 2-5% MeOH in DCM |
| 3-Chloropropionyl Chloride | -CH₂CH₂Cl | 1.1 | >80% | 50-70% EtOAc in Hexanes |
| Cyclohexanecarbonyl chloride | -c-C₆H₁₁ | 1.1 | >85% | 40-60% EtOAc in Hexanes |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base to form free amine from salt.3. Amine starting material protonated by HCl byproduct. | 1. Use a fresh bottle of acyl chloride or distill before use.2. Ensure ≥2.1 equivalents of base are used if starting from a salt.3. Add base before the acylating agent. |
| Formation of Side Products | 1. Di-acylation (on the lactam nitrogen).2. Reaction of base (if TEA is used) with acyl chloride. | 1. Avoid excess acyl chloride and strong bases. The lactam nitrogen is significantly less nucleophilic.2. Use a sterically hindered, non-nucleophilic base like DIPEA.[10] |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. DIPEA-HCl salt co-elutes with the product. | 1. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to improve peak shape.2. Ensure the aqueous workup (NaHCO₃ wash) is thorough to remove the bulk of the salt before chromatography. |
| Product is Unstable | Some acyl groups may be labile. | Perform workup and purification at lower temperatures if necessary. Store the final product under an inert atmosphere at low temperature. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of (4R)-4-aminopyrrolidin-2-one. By understanding the underlying mechanism and paying close attention to the quality of reagents and reaction conditions, researchers can consistently achieve high yields of the desired amide products. This robust methodology serves as a foundational tool for the synthesis of advanced intermediates in pharmaceutical research and development, particularly in the creation of novel DPP-4 inhibitors and other therapeutically relevant molecules.
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Yilmaz, I., & Kucukislamoglu, M. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(15), 3349. Available at: [Link]
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Harris, C. J., & Storr, R. C. (1983). A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 225-231. Available at: [Link]
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Wang, X., et al. (2018). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry, 16(43), 8423-8430. Available at: [Link]
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Al-Juburi, H. R. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3345-3354. Available at: [Link]
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Jalal, R., et al. (2018). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PeerJ, 6, e5989. Available at: [Link]
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ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]
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Nakano, H., et al. (2007). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of Organic Chemistry, 72(19), 7105-7114. Available at: [Link]
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The Organic Chemistry Tutor. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Monn, J. A., et al. (1999). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 42(6), 1027-1040. Available at: [Link]
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The Strategic Application of (4R)-4-Aminopyrrolidin-2-one in Asymmetric Synthesis: A Guide for Researchers
(4R)-4-Aminopyrrolidin-2-one, a chiral γ-lactam, has emerged as a pivotal building block in the field of asymmetric synthesis. Its rigid, stereochemically defined structure provides an invaluable scaffold for the synthesis of a diverse array of complex, enantioenriched molecules, particularly in the realm of pharmaceutical development. This guide offers an in-depth exploration of its application, focusing on its role as a chiral precursor in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.
Introduction: The Value of a Chiral Lactam Scaffold
The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active natural products and synthetic drugs.[1] The incorporation of a defined stereocenter within this ring, as seen in (4R)-4-Aminopyrrolidin-2-one, allows for the precise control of the three-dimensional architecture of the target molecule. This stereochemical control is often paramount for achieving the desired therapeutic effect, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.
While the direct use of (4R)-4-Aminopyrrolidin-2-one as an organocatalyst in reactions such as aldol or Michael additions is not extensively documented in readily available literature, its primary and highly valuable application lies in its role as a chiral starting material.[2][3][4] By leveraging the existing stereocenter at the C4 position, chemists can orchestrate a series of transformations to construct intricate molecular frameworks with high stereospecificity.
Core Application: A Chiral Precursor for Carbocyclic Nucleoside Analogues
A significant application of (4R)-4-Aminopyrrolidin-2-one is in the synthesis of chiral aminocyclopentenes, which are key intermediates for a class of antiviral drugs known as carbocyclic nucleoside analogues. One prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[5][6][7] The synthesis of the chiral core of Abacavir often commences with a protected form of (4R)-4-Aminopyrrolidin-2-one.
The following sections will detail the synthetic strategy and provide a representative protocol for the conversion of (4R)-4-Aminopyrrolidin-2-one to a versatile chiral aminocyclopentene intermediate.
Synthetic Strategy Overview
The overarching strategy involves a few key transformations:
-
Protection of the Amino Group: The primary amine of (4R)-4-Aminopyrrolidin-2-one is first protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
Lactam Reduction: The protected lactam is then reduced to the corresponding pyrrolidine. This step is crucial as it opens up the cyclic amide to a more flexible cyclic amine.
-
Further Functionalization and Elimination: The resulting chiral pyrrolidine derivative can then undergo further chemical modifications, including the introduction of leaving groups and a subsequent elimination reaction to form the desired aminocyclopentene ring.
Caption: Synthetic workflow from (4R)-4-Aminopyrrolidin-2-one.
Detailed Experimental Protocols
The following protocols are representative examples based on established synthetic transformations and are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Synthesis of (4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one
This initial step protects the primary amine, rendering it less nucleophilic and preventing interference in subsequent reduction steps.
Materials:
-
(4R)-4-Aminopyrrolidin-2-one
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (4R)-4-Aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one.
| Step | Reactant/Reagent | Purpose | Typical Stoichiometry |
| 1 | (4R)-4-Aminopyrrolidin-2-one | Starting Material | 1.0 eq |
| 2 | Triethylamine | Base | 1.2 eq |
| 3 | Di-tert-butyl dicarbonate | Protecting Group Source | 1.1 eq |
| 4 | Dichloromethane | Solvent | - |
Protocol 2: Reduction of (4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one
The reduction of the lactam to the corresponding pyrrolidine is a critical step. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed.
Materials:
-
(4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of (4R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Alternatively, the reaction can be quenched by the addition of sodium sulfate decahydrate until a white precipitate forms.
-
Filter the resulting solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude protected chiral pyrrolidine, which can often be used in the next step without further purification.
Mechanistic Considerations: The Role of Chirality
The stereocenter at the C4 position of the pyrrolidinone ring remains intact throughout the protection and reduction sequence. This is because these reactions do not involve breaking any bonds at the chiral center. The reduction of the lactam with LAH proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and subsequent reduction of the resulting iminium ion. The stereochemistry at C4 is preserved, thus transferring the chirality of the starting material to the product.
Caption: Preservation of stereochemistry during synthesis.
Application in the Synthesis of Chiral γ-Aminobutyric Acid (GABA) Analogues
Beyond antiviral agents, (4R)-4-Aminopyrrolidin-2-one serves as a valuable precursor for the synthesis of chiral γ-aminobutyric acid (GABA) analogues.[1][8][9] GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders, including epilepsy and neuropathic pain.[8] The synthesis of these analogues often involves the ring-opening of the chiral lactam, followed by further functionalization to yield the desired GABA derivative with a defined stereochemistry at the γ-position.
Conclusion and Future Outlook
(4R)-4-Aminopyrrolidin-2-one stands as a testament to the power of chiral building blocks in modern asymmetric synthesis. While its direct catalytic applications may be a subject for future exploration, its role as a robust and reliable chiral precursor is firmly established. The ability to translate the stereochemical information encoded in this simple molecule to complex, high-value targets like antiviral and neuroactive compounds underscores its importance for researchers, scientists, and drug development professionals. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral building blocks will undoubtedly remain a cornerstone of innovative synthetic chemistry.
References
- Barbas, C. F., et al. (2000). A new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline. Journal of the American Chemical Society, 122(10), 2395–2396.
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P
- Process for the preparation of abacavir.
- Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's C
- Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. NIH.
- Process for the preparation of abacavir.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Synthesis and characterization of potent Abacavir impurities.
- Oxa‐Michael‐Michael‐Michael‐aldol condensation in the presence of pyrrolidine based organocatalyst.
- Recent advances in catalytic asymmetric synthesis. Semantic Scholar.
- Enantioselective Michael addition reaction of ketones to nitroolefins.
- 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. PubMed.
- Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
- Enantioselective direct aldol reactions catalyzed by l-prolinamide deriv
- Process for the preparation of abacavir.
- An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA)
- New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. PMC - NIH.
- How do I synthesis trans-Abacavir
- Synthesis of Chiral δ-Aminoboronic Esters by Enantioselec- tive Hydrogen
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cycliz
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
- GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
- Michael addition reaction of ketones and nitroolefins to give γ‐nitro carbonyl derivatives.
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Application Note: A Multi-faceted Approach to the Analytical Characterization of Aminopyrrolidinone Compounds
The Strategic Analytical Workflow: An Integrated Vision
The complete characterization of a novel aminopyrrolidinone compound is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The choice and sequence of these techniques are driven by a logical progression from confirming basic purity and identity to elucidating complex structural details and physicochemical properties.
The causality is as follows: we begin with chromatography to ensure we are analyzing a pure substance. Mass spectrometry is then coupled to this separation to provide an accurate molecular weight, a fundamental confirmation of identity. Subsequently, spectroscopic methods are employed on the purified compound to unambiguously determine its three-dimensional structure. Finally, thermal analysis provides critical data on the material's stability and solid-state properties.
Caption: Integrated workflow for aminopyrrolidinone characterization.
Chromatographic Methods: The Foundation of Purity and Separation
Chromatography is the cornerstone of analysis, designed to separate the target compound from impurities, starting materials, and by-products. The choice between methods is dictated by the polarity and volatility of the analyte. For most aminopyrrolidinones, which are moderately polar, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[1]
Reversed-Phase HPLC (RP-HPLC) for Purity Determination
Expertise & Experience: RP-HPLC separates molecules based on hydrophobicity.[2] Aminopyrrolidinones, with their polar amine and amide functionalities balanced by an often non-polar backbone, are ideally suited for this technique. A C18 (ODS) column is the universal starting point because its long alkyl chains provide sufficient hydrophobic interaction for retaining these compounds, while a mobile phase of acetonitrile or methanol with water allows for fine-tuning the elution. An acidic modifier (e.g., formic acid or TFA) is crucial; it protonates the amino group, ensuring a single ionic species and preventing peak tailing by masking silanol interactions on the stationary phase.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: HILIC |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning into a polar stationary phase. |
| Stationary Phase | C18 or C8 (e.g., Inertsil ODS-3) | Polar (e.g., bare silica, amide) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier. | Acetonitrile-rich with a small percentage of aqueous buffer. |
| Best For | Broad range of aminopyrrolidinones and their non-polar impurities. | Very polar aminopyrrolidinones or impurities not retained in RP. |
| Detector | UV-Vis Detector (e.g., 210-254 nm) | UV-Vis, ELSD, or Mass Spectrometer (MS) |
Protocol 1: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the aminopyrrolidinone compound in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes. This wide gradient is a robust starting point for unknown samples, ensuring elution of both polar and non-polar impurities.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis & Self-Validation:
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The USP tailing factor for the main peak should be <1.5.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.
-
Chiral HPLC for Enantiomeric Separation
Expertise & Experience: Many aminopyrrolidinone-based drugs are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, quantifying enantiomeric purity is a regulatory necessity. The direct approach using a Chiral Stationary Phase (CSP) is most common.[3][4] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are exceptionally versatile because they offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions). The choice of a normal-phase mobile system (e.g., hexane/ethanol) is often preferred as it promotes the specific interactions required for separation on these CSPs.[5]
Protocol 2: Chiral HPLC Enantiomeric Purity Analysis
-
System Preparation:
-
Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine. The amine modifier is critical to prevent peak tailing by deactivating acidic sites on the silica support.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of the racemic standard in the mobile phase to confirm peak identification and resolution.
-
Prepare the test sample at the same concentration.
-
-
Isocratic Elution:
-
Run the analysis under isocratic conditions. Adjust the ethanol percentage to optimize resolution (Rs > 1.5) and run time. Increasing ethanol content typically reduces retention time but may decrease resolution.
-
-
Data Analysis & Self-Validation:
-
Resolution Check: Using the racemic standard, ensure the resolution between the two enantiomer peaks is greater than 1.5.
-
Quantification: Calculate the area percentage of the undesired enantiomer in the test sample. For pharmaceutical applications, this is often required to be below 0.1-0.5%.
-
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry (MS) provides the molecular weight of a compound, serving as a primary pillar of identity confirmation. When coupled with chromatography (LC-MS or GC-MS), it allows for the assignment of molecular weights to the parent compound and all separated impurities. Electrospray Ionization (ESI) is the workhorse for LC-MS of aminopyrrolidinones as it is a soft ionization technique suitable for polar, non-volatile molecules. A key diagnostic fragmentation pathway for many pyrrolidinone structures is the α-cleavage next to the nitrogen, leading to the formation of a stable immonium ion, which often appears as the base peak in the mass spectrum.[6][7][8] Observing this characteristic fragment provides strong evidence for the presence of the pyrrolidine ring.
Protocol 3: LC-MS for Identification and Molecular Weight Confirmation
-
LC System:
-
Use the same RP-HPLC conditions as in Protocol 1, but ensure the mobile phase additives are volatile (e.g., formic acid instead of phosphoric acid).
-
-
MS System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amino group is readily protonated, making ESI+ the logical choice.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). TOF is preferred for its high mass accuracy, which allows for molecular formula determination.[7]
-
Scan Range: m/z 100-1000. This range covers the expected molecular weight of most small-molecule aminopyrrolidinone derivatives.
-
-
Data Acquisition:
-
Acquire data in full scan mode to detect all ions.
-
If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]+ ion and fragmenting it in a collision cell.
-
-
Data Analysis & Self-Validation:
-
Mass Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol before analysis.
-
Data Interpretation: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecular ion ([M+H]+). If using high-resolution MS, the measured mass should be within 5 ppm of the calculated exact mass. Look for characteristic fragments like the immonium ion.[8]
-
Spectroscopic Techniques: The Definitive Guide to Structure
While chromatography and MS confirm purity and molecular weight, they do not define the exact atomic connectivity. For this, spectroscopic methods, particularly NMR, are indispensable.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments allows for the complete mapping of the molecular skeleton.
-
¹H NMR: Reveals the number of different proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different carbon environments. The carbonyl carbon of the pyrrolidinone lactam has a characteristic chemical shift (~170-180 ppm).
-
2D NMR: Connects the atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire structure.
| NMR Experiment | Information Provided | Causality for Aminopyrrolidinone Analysis |
| ¹H NMR | Proton environment, integration (ratio), and coupling. | Defines the substitution pattern on the pyrrolidinone ring and any appended groups. |
| ¹³C NMR | Carbon environment and type (CH3, CH2, CH, C). | Confirms the number of carbons and identifies key functional groups (e.g., C=O at ~175 ppm). |
| COSY | Correlates coupled protons (protons on adjacent carbons). | Traces the proton connectivity within the pyrrolidine ring and side chains. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns each proton signal to a specific carbon signal. |
| HMBC | Correlates protons and carbons separated by 2-3 bonds. | Connects the molecular fragments and establishes the final, unambiguous structure. |
Protocol 4: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and does not have overlapping signals with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum first. This is the fastest and most sensitive experiment and provides initial quality control.
-
Acquire ¹³C{¹H} (proton-decoupled) and DEPT-135 spectra.
-
Acquire standard 2D experiments: COSY, HSQC, and HMBC.
-
-
Data Analysis & Self-Validation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign chemical shifts relative to TMS.
-
Systematically analyze the 2D spectra to build the molecular structure, starting with known fragments and connecting them using HMBC correlations. The proposed structure must be consistent with all NMR data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to identify the presence of key functional groups.[11] For aminopyrrolidinones, the most important and easily identifiable absorption is the strong carbonyl (C=O) stretch of the five-membered lactam ring, which typically appears at a higher frequency (1680-1720 cm⁻¹) than a standard acyclic amide due to ring strain. The N-H stretch of the amino group (if it's a primary or secondary amine) will also be visible (~3300-3500 cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) | Importance |
| Amine (N-H Stretch) | 3300 - 3500 (medium, often broad) | Confirms presence of the amino group. |
| Alkane (C-H Stretch) | 2850 - 3000 (strong) | Confirms the aliphatic backbone. |
| Lactam Carbonyl (C=O Stretch) | 1680 - 1720 (strong, sharp) | Diagnostic for the pyrrolidinone ring. |
Thermal Analysis: Assessing Stability and Solid-State Properties
Expertise & Experience: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the physicochemical properties of a drug substance.[12][13] TGA measures mass loss as a function of temperature, indicating the thermal stability and decomposition profile of the compound.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, glass transitions, and polymorphism. This information is critical for formulation development and determining storage conditions.
Protocol 5: TGA/DSC Thermal Stability Assessment
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the purified compound into an aluminum TGA or DSC pan.
-
-
TGA Method:
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The inert atmosphere prevents oxidative degradation and simplifies the decomposition profile.
-
-
DSC Method:
-
Heat the sample from 25 °C to a temperature approximately 20 °C above its expected melting point at a rate of 10 °C/min under nitrogen.
-
-
Data Analysis & Self-Validation:
-
Instrument Calibration: Calibrate the DSC instrument with a certified indium standard for temperature and enthalpy.
-
TGA Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).[15]
-
DSC Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of a pure crystalline substance.
-
Analytical Method Validation: Ensuring Trustworthiness and Reliability
Once a primary analytical method (typically the RP-HPLC purity method) is developed, it must be validated to prove it is suitable for its intended purpose (e.g., routine quality control).[16][17] Validation is performed according to International Council for Harmonisation (ICH) guidelines.[18][19]
Caption: Workflow for analytical method validation based on ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[19]
-
Linearity: A linear relationship between the concentration and the analytical signal over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The robust characterization of aminopyrrolidinone compounds relies on a synergistic and logical application of orthogonal analytical techniques. By integrating chromatographic separations with mass spectrometry, definitive spectroscopic elucidation, and thermal analysis, researchers and drug development professionals can build a comprehensive and reliable data package. This multi-faceted approach, underpinned by rigorous method validation, is essential for ensuring the quality, safety, and efficacy of these vital pharmaceutical building blocks.
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National Center for Biotechnology Information. (2015). Design and synthesis of orally bioavailable aminopyrrolidinone histone deacetylase 6 inhibitors. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. Retrieved from [Link]
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SciSpace. (n.d.). Analytical techniques used to characterize drug-polyvinylpyrrolidone systems in solid and liquid states – An overview. Retrieved from [Link]
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Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
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- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. upm-inc.com [upm-inc.com]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for High-Throughput Screening of Aminopyrrolidinone Libraries
Foreword: The Strategic Imperative of Screening Aminopyrrolidinone Libraries
The aminopyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in successful drug candidates stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, as well as its synthetic tractability, which allows for the creation of large, diverse libraries.[1][2] These libraries represent a rich hunting ground for novel therapeutics targeting a wide array of biological targets, from enzymes such as kinases and proteases to protein-protein interactions (PPIs).[3]
High-throughput screening (HTS) is the engine that drives the exploration of these vast chemical libraries, enabling the rapid identification of promising hit compounds.[4] However, the success of any HTS campaign hinges on the thoughtful design and rigorous execution of appropriate screening assays. This guide provides a detailed, experience-driven framework for developing and implementing robust HTS assays tailored for the unique characteristics of aminopyrrolidinone libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to minimize artifacts and deliver high-quality, actionable data.
I. Foundational Principles: Assay Development for Aminopyrrolidinone Libraries
Before embarking on a large-scale screen, a meticulously planned assay development phase is paramount. This initial investment of time and resources will pay dividends in the quality and reliability of your screening data.
A. Understanding the Physicochemical Landscape of Aminopyrrolidinones
Aminopyrrolidinone derivatives generally exhibit favorable solubility in aqueous buffers, a desirable trait for HTS.[2] However, the diverse substitutions introduced during library synthesis can significantly impact this property.
Key Considerations:
-
Solubility: Always perform solubility tests on a representative subset of your library in the final assay buffer. The presence of a cosolvent like dimethyl sulfoxide (DMSO) is standard in HTS, but its final concentration should be kept to a minimum (ideally ≤1%) to avoid deleterious effects on protein stability and enzyme kinetics.[5]
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[6] Incorporating a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01% v/v), in your assay buffer can mitigate this issue.
-
Potential for Covalent Inhibition: Depending on the substituents, some aminopyrrolidinones may possess electrophilic "warheads" capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) on the target protein.[7] This can be a desirable mode of action, leading to prolonged target engagement.[8] However, it also necessitates specific assay designs to differentiate true covalent inhibitors from non-specific reactive compounds.
B. The Imperative of Robust Assay Validation
A well-validated assay is the bedrock of a successful HTS campaign. The following parameters must be rigorously assessed:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality that reflects the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | A higher S/B ratio is generally better, providing a larger dynamic range. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 10% for both positive and negative controls is desirable. |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically up to 1-2%, but should be empirically determined. |
II. HTS Assay Formats for Aminopyrrolidinone Libraries
The choice of assay format is dictated by the nature of the biological target and the specific question being asked. Here, we present detailed protocols for three widely used and robust HTS technologies.
A. Fluorescence Polarization (FP) for Kinase Inhibition
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] In a kinase inhibition assay, a fluorescently labeled tracer peptide (a kinase substrate) is used. When the kinase is active, it does not bind the tracer, which tumbles rapidly in solution, resulting in low fluorescence polarization. An inhibitor that binds to the kinase's active site prevents the tracer from binding, also resulting in low polarization. Conversely, if the tracer binds to the kinase, its tumbling is slowed, leading to high polarization. This competitive binding format is ideal for identifying inhibitors.[10]
Diagram of FP Assay Workflow
Caption: Workflow for a Fluorescence Polarization kinase inhibition assay.
Detailed Protocol for a 384-Well FP Kinase Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a 2X working solution of the kinase in assay buffer. The optimal concentration should be determined empirically during assay development to give a robust signal window.
-
Tracer Solution: Prepare a 2X working solution of the fluorescently labeled tracer peptide in assay buffer. The concentration should be at or below its Kd for the kinase.
-
Compound Plates: Prepare serial dilutions of the aminopyrrolidinone library in 100% DMSO. Then, dilute these compounds into assay buffer to create a 4X final concentration plate.
-
-
Assay Procedure:
-
Dispense 5 µL of the 4X compound solution into the wells of a 384-well, low-volume, black microplate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add 10 µL of the 2X tracer solution to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for GPCRs
Principle: TR-FRET is a robust technology that minimizes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor fluorophore and a time-delayed detection window.[11] For G protein-coupled receptor (GPCR) antagonist screening, a lanthanide-labeled antibody targeting the GPCR and a fluorescently labeled ligand (tracer) are used.[12] Binding of the tracer to the GPCR brings the donor and acceptor fluorophores into proximity, resulting in a high TR-FRET signal. A competitive antagonist from the aminopyrrolidinone library will displace the tracer, leading to a decrease in the TR-FRET signal.
Diagram of TR-FRET Assay Principle
Caption: Principle of a competitive TR-FRET assay for GPCRs.
Detailed Protocol for a 384-Well TR-FRET GPCR Assay:
-
Reagent Preparation:
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Cell Suspension: Harvest cells expressing the target GPCR and resuspend in assay buffer at a predetermined optimal density.
-
Antibody-Tracer Mix: Prepare a 2X working solution containing the lanthanide-labeled antibody and the fluorescent tracer in assay buffer.
-
Compound Plates: Prepare 4X serial dilutions of the aminopyrrolidinone library in assay buffer containing a final DMSO concentration of 2%.
-
-
Assay Procedure:
-
Dispense 5 µL of the 4X compound solutions into a 384-well, low-volume, white microplate.
-
Add 10 µL of the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X antibody-tracer mix to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratiometric TR-FRET signal (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition based on the high (no inhibitor) and low (no cells) controls.
-
Generate IC₅₀ curves as described for the FP assay.
-
C. AlphaScreen for Protein-Protein Interaction (PPI) Inhibition
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology for studying biomolecular interactions.[13] Donor and acceptor beads are coated with molecules that recognize the two interacting protein partners. When the proteins interact, the beads are brought into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead and initiates a chemiluminescent signal. An aminopyrrolidinone inhibitor that disrupts the PPI will prevent this proximity, leading to a loss of signal.[14]
Diagram of AlphaScreen Workflow for PPIs
Caption: General workflow for an AlphaScreen PPI inhibition assay.
Detailed Protocol for a 384-Well AlphaScreen PPI Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
Protein Solutions: Prepare 2X working solutions of the two interacting proteins in assay buffer.
-
Bead Suspension: Prepare a 2X working suspension of the donor and acceptor beads in assay buffer, protected from light.
-
Compound Plates: Prepare 4X serial dilutions of the aminopyrrolidinone library.
-
-
Assay Procedure:
-
Dispense 5 µL of the 4X compound solution into a 384-well, white OptiPlate.
-
Add 5 µL of the 2X solution of Protein A.
-
Add 5 µL of the 2X solution of Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X bead suspension.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to controls.
-
Generate IC₅₀ curves as previously described.
-
III. Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
The journey from a primary HTS campaign to a set of validated lead compounds is a multi-step process designed to eliminate false positives and prioritize the most promising molecules.
Workflow for Hit Triage and Validation
Caption: A typical workflow for hit validation and lead identification.
Key Steps in Hit Validation:
-
Primary Hit Selection: Identify compounds that meet a predefined activity threshold (e.g., >50% inhibition) in the primary screen.
-
Dose-Response Confirmation: Re-test the primary hits in the same assay over a range of concentrations to confirm their activity and determine their IC₅₀ values.[15]
-
Orthogonal Assays: Validate the confirmed hits in a secondary assay that has a different detection technology (e.g., a label-free method like Surface Plasmon Resonance if the primary screen was fluorescence-based). This helps to eliminate technology-specific artifacts.[16]
-
Structure-Activity Relationship (SAR) by Analogs: Test commercially available analogs of the validated hits to establish an initial SAR. A consistent trend of activity among related structures provides strong evidence for a specific mode of action.
-
Covalent Inhibitor Characterization (if applicable): For suspected covalent inhibitors, perform wash-out experiments or use mass spectrometry to confirm covalent modification of the target protein.
IV. Troubleshooting Common HTS Issues
Even with careful planning, challenges can arise during an HTS campaign. Below are some common problems and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| High False Positive Rate | Compound aggregation, assay interference (e.g., fluorescence quenching), non-specific reactivity. | Include a counter-screen against an unrelated target; run assays with and without detergent; perform orthogonal assays. |
| High False Negative Rate | Poor compound solubility, compound degradation, insufficient assay sensitivity. | Check compound solubility in assay buffer; ensure proper storage of library; optimize assay conditions (e.g., enzyme/substrate concentrations). |
| Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers regularly; ensure uniform incubation conditions; use a randomized plate layout or correct for edge effects in data analysis. |
| Drifting Signal | Reagent instability, photobleaching of fluorophores. | Assess reagent stability over the time course of the assay; minimize exposure of plates to light.[11] |
V. Conclusion: A Pathway to Discovery
Screening aminopyrrolidinone libraries offers a promising avenue for the discovery of novel therapeutics. The success of these endeavors is inextricably linked to the quality of the HTS assays employed. By embracing a scientifically rigorous approach to assay development, validation, and execution, researchers can confidently navigate the complexities of HTS and unlock the full potential of their chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the journey from hit identification to lead optimization and beyond.
VI. References
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Auld, D. S. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. YouTube. [Link]
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Cisbio. (n.d.). HTRF Technology. [Link]
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Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of small molecule libraries. Current opinion in chemical biology, 14(3), 362–370. [Link]
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Huang, X., & Aulabaugh, A. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in molecular biology (Clifton, N.J.), 1439, 115–130. [Link]
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Coussens, N. P., Auld, D., & Roby, P. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 87–113. [Link]
-
Zhai, D., Jin, L., Yu, L., Liu, Z., & Zhang, W. (2019). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. ACS medicinal chemistry letters, 10(7), 1058–1064. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Adamek, J., & Gestwicki, J. E. (2014). Emerging strategies in covalent inhibition. Expert opinion on drug discovery, 9(12), 1479–1490. [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
-
Zhang, J. H. (2011). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
AstraZeneca. (2025). High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]
-
Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. [Link]
-
SGC. (n.d.). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Trinquet, E., & Dupriez, V. (2014). Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology. Methods in molecular biology (Clifton, N.J.), 1175, 119–134. [Link]
-
MacConnell, A. B., Price, D. J., & Paegel, B. M. (2014). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. ACS combinatorial science, 16(12), 643–647. [Link]
-
M. T. G., M. A. A., S. M., ... & A. A. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135532. [Link]
-
Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(8), 535–543. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]
-
X-Chem. (n.d.). Protein-Protein Interactions. [Link]
-
Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2005). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current medicinal chemistry, 12(7), 839–865. [Link]
-
Dandapani, S., & Williams, C. (2014). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS discovery, 19(2), 129–137. [Link]
-
Axxam S.p.A. (n.d.). Hit & Lead Discovery | Hit Identification. [Link]
Sources
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PerkinElmer Launches Industry-First GPCR TR-FRET Binding Assay and Beta-Arrestin Kits to Help Advance Therapeutics Discovery | Business Wire [sttinfo.fi]
- 3. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (4R)-4-Aminopyrrolidin-2-one dihydrochloride
Technical Support Center: (4R)-4-Aminopyrrolidin-2-one Dihydrochloride
Welcome to the technical support center for (4R)-4-Aminopyrrolidin-2-one dihydrochloride. This guide is designed for researchers, chemists, and formulation scientists to navigate the practical challenges of handling and dissolving this compound. Drawing from established physicochemical principles and field experience, this document provides in-depth, question-and-answer-based troubleshooting for common solubility issues.
Frequently Asked Questions (FAQs)
Q1: My (4R)-4-Aminopyrrolidin-2-one dihydrochloride is not dissolving well in water, even though it's a salt. What is the primary reason for this?
Answer: While the dihydrochloride salt form is designed to enhance aqueous solubility, several factors can still impede dissolution. The most common issue is the creation of a localized, highly concentrated, and acidic environment around the solid particles as they begin to dissolve.
-
The "Common Ion" Effect: As a dihydrochloride salt, the compound exists in a fully protonated state. When dissolved in neutral water, the initial solution layer around the particles is highly concentrated with both the protonated amine and chloride ions. This can suppress further dissolution until the ions diffuse away.
-
pH Environment: The salt of a weak base (the amine) and a strong acid (HCl) will produce an acidic solution. If the intended final concentration is high, the resulting low pH of the solution itself can sometimes hinder the dissolution of certain amine salts, although typically the fully protonated form is the most water-soluble. More critically, if this aqueous stock is added to a buffered solution (e.g., a biological medium), it can cause localized pH shifts that may lead to precipitation.
Q2: What is the first and most effective step to improve the aqueous solubility of this compound?
Answer: The most effective initial strategy is to ensure you are using a sufficient volume of solvent and to apply physical energy to break up particle agglomerates and accelerate diffusion.
Recommended Initial Protocol:
-
Pre-wet the Solid: Add a small amount of your solvent (e.g., deionized water, saline) to the solid powder to create a paste or slurry. This ensures all particle surfaces are in contact with the solvent.
-
Vortex Vigorously: While adding the remaining solvent, vortex the solution continuously. This mechanical agitation is crucial for breaking down the boundary layer of saturated solvent around the particles.
-
Gentle Warming: Warming the solution to 30-40°C can significantly increase the rate of dissolution.[1] Most small molecule salts are more soluble at higher temperatures. However, always check the compound's stability data before applying heat.
-
Sonication: If vortexing and warming are insufficient, sonicating the sample in a water bath for 5-15 minutes can be very effective. The high-frequency sound waves provide energy to break apart stubborn agglomerates and enhance solvent penetration.
Troubleshooting Guide: Advanced Techniques
Q3: I've tried the basic steps, but I still see undissolved particles. How does pH adjustment affect solubility, and how should I approach it?
Answer: The solubility of (4R)-4-Aminopyrrolidin-2-one is critically dependent on pH because of the equilibrium between its protonated (salt) and neutral (free base) forms.[2] The dihydrochloride salt is the most water-soluble form. Adjusting the pH away from acidic conditions will convert it to the less soluble free base.
Understanding the Chemistry: The compound has two basic centers: the primary amine group and, to a lesser extent, the lactam nitrogen. As a dihydrochloride, both are protonated (NH₃⁺ and NH⁺, respectively). This charged state is what makes it soluble in polar solvents like water.
-
Increasing pH (Adding Base): As you add a base (e.g., NaOH, NaHCO₃), you deprotonate the amine groups. This neutralizes the positive charges, converting the molecule into its "free base" form. The free base is significantly less polar and thus less soluble in water . It will, however, become more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[3]
-
Decreasing pH (Adding Acid): Since the compound is already a dihydrochloride salt, adding more acid (like HCl) will not increase its solubility in water and may even decrease it due to the common ion effect.[4]
The key takeaway is that for maximum aqueous solubility, you should maintain a low pH. For solubility in organic solvents, you must first convert it to the free base by increasing the pH.
Diagram: pH-Dependent Species and Solubility This diagram illustrates the relationship between pH and the chemical form of (4R)-4-Aminopyrrolidin-2-one, which dictates its solubility profile.
Caption: pH effect on the form and solubility of the compound.
Q4: I need to dissolve the compound for a cell-based assay in a buffered medium (e.g., PBS at pH 7.4). How do I avoid precipitation?
Answer: This is a classic challenge. A highly concentrated, acidic stock solution of the dihydrochloride salt can cause the compound to precipitate when diluted into a neutral pH buffer.
Workflow: Preparing a Solution for Biological Assays
Caption: Protocol for dilution into physiological buffers.
Explanation of the Protocol:
-
High-Concentration Stock: Prepare a concentrated stock (e.g., 10-100 mM) in a solvent where the compound is highly soluble. For the dihydrochloride salt, water is a good first choice. Dimethyl sulfoxide (DMSO) is an excellent alternative for many small molecules and can often keep the compound in solution even after dilution in buffer.
-
Serial Dilution: The key is to avoid a drastic change in the solution environment. By performing an intermediate dilution, and then adding this diluted stock slowly to a vortexing or stirring volume of the final buffer, you prevent localized over-concentration and give the molecules time to disperse, minimizing the risk of precipitation.
Q5: What are the best organic solvents for (4R)-4-Aminopyrrolidin-2-one?
Answer: The choice of an organic solvent depends on whether you are working with the dihydrochloride salt or the free base . This is a critical distinction.
-
For the Dihydrochloride Salt: The charged nature of the salt makes it poorly soluble in most non-polar organic solvents. However, it will have some solubility in polar protic and aprotic solvents.
-
For the Free Base: If you neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract it into an organic layer, the resulting neutral molecule will be much more soluble in a range of organic solvents.
Solvent Selection Table:
| Solvent | Polarity | Recommended Form | Expected Solubility & Use Case |
| Water | High | Dihydrochloride Salt | High: For aqueous stocks, buffers. |
| DMSO | High | Dihydrochloride Salt | High: Excellent for high-concentration stocks for biological assays. |
| Methanol / Ethanol | Medium-High | Dihydrochloride Salt | Moderate: Can be used as a primary solvent or co-solvent with water. |
| Dichloromethane (DCM) | Low | Free Base | High: For extraction from aqueous base, organic reactions, chromatography. |
| Ethyl Acetate | Low | Free Base | Moderate-High: Alternative for extraction and purification. |
| Acetonitrile | Medium-High | Dihydrochloride Salt | Low to Moderate: Often used in HPLC mobile phases. |
| Hexanes / Ether | Very Low | Free Base | Very Low: Typically used as anti-solvents to precipitate the free base. |
Protocol for Conversion to Free Base for Organic Dissolution:
-
Dissolve the dihydrochloride salt in a minimum amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute strong base like 1M NaOH until the pH is >9.
-
Extract the aqueous layer 2-3 times with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the free base, which can then be dissolved in your desired organic solvent.
References
-
PubChem - National Center for Biotechnology Information. 4-Aminopiperidine hydrochloride. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. 4-Aminopyridine. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. 4-Aminopiperidine dihydrochloride. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. (S)-4-Aminopyrrolidin-2-one hydrochloride. Available at: [Link]
-
FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). Available at: [Link]
-
PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Available at: [Link]
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt | Chemistry | Study.com [study.com]
Technical Support Center: Optimization of Coupling Reactions with (4R)-4-Aminopyrrolidin-2-one
Welcome to the technical support center for optimizing coupling reactions with (4R)-4-Aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of amide bond formation with this versatile chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Fundamental Principles of Coupling with (4R)-4-Aminopyrrolidin-2-one
(4R)-4-Aminopyrrolidin-2-one is a valuable synthetic intermediate due to its constrained cyclic structure and chiral amine functionality. However, these same features can present unique challenges during amide coupling reactions. The secondary amine is relatively nucleophilic, but its reactivity can be influenced by steric hindrance and the electronic nature of both the coupling partner and the reaction conditions. Furthermore, the presence of a stereocenter at the C4 position necessitates careful control to prevent epimerization. The lactam ring, while generally stable, can also participate in side reactions under certain conditions.[1]
A successful coupling reaction hinges on the efficient activation of the carboxylic acid partner, followed by nucleophilic attack from the amine of (4R)-4-Aminopyrrolidin-2-one. The choice of coupling reagent, solvent, base, and temperature all play critical roles in maximizing yield and minimizing side reactions.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my coupling reaction with (4R)-4-Aminopyrrolidin-2-one resulting in a low yield?
A1: Low yields can stem from several factors, ranging from incomplete activation of the carboxylic acid to decomposition of the starting materials or product.
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Insufficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid.[2] If this step is inefficient, the subsequent reaction with the amine will be slow or may not occur at all.
-
Troubleshooting:
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Choice of Coupling Reagent: For sterically unhindered carboxylic acids, standard carbodiimide reagents like EDC in the presence of an additive like HOBt or OxymaPure may be sufficient.[3][4] For more challenging or sterically hindered acids, consider more potent phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU.[5]
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Pre-activation: Allow the carboxylic acid, coupling reagent, and any additives to stir for a few minutes before introducing (4R)-4-Aminopyrrolidin-2-one. This ensures the formation of the activated ester intermediate.[3]
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the consumption of the starting carboxylic acid and the formation of the activated intermediate if possible.
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-
-
Poor Nucleophilicity of the Amine: While generally nucleophilic, the reactivity of the amine in (4R)-4-Aminopyrrolidin-2-one can be diminished by certain factors.
-
Troubleshooting:
-
Protonation: Ensure the amine is not fully protonated. The free base form is the active nucleophile. If you are using a salt form of the amine, an appropriate amount of a non-nucleophilic base is required to liberate the free amine.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the amine. Aprotic polar solvents like DMF or NMP are generally good choices as they can solvate the reacting species and facilitate the reaction.
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-
-
Side Reactions and Decomposition: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
N-Acylurea Formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3] This is more prevalent at higher temperatures. Running the reaction at 0°C to room temperature can minimize this side reaction.
-
Guanidinylation: With uronium/aminium reagents like HBTU or HATU, a side reaction can occur where the reagent reacts with the amine to form a guanidinium byproduct.[6] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.
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Q2: I am observing epimerization at the C4 position of my product. How can I prevent this?
A2: Epimerization, the inversion of a stereocenter, is a significant concern when working with chiral molecules like (4R)-4-Aminopyrrolidin-2-one. It is often base-catalyzed and proceeds through the formation of an enolate or a related intermediate.[7][8]
-
Mechanism of Epimerization: The presence of a base can facilitate the abstraction of the proton at the C4 position, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.
-
Preventative Measures:
-
Choice of Base: The type and amount of base used are critical.[8]
-
Sterically Hindered Bases: Use sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the alpha-proton.
-
Stoichiometry: Use the minimum amount of base necessary to neutralize any acid formed during the reaction and to ensure the amine is in its free base form. A slight excess (1.1-1.5 equivalents) is often sufficient.
-
-
Reaction Temperature: Lower reaction temperatures (e.g., 0°C) can significantly reduce the rate of epimerization.
-
Coupling Reagent Additives: Additives like HOBt and, more effectively, HOAt and OxymaPure, can suppress racemization by forming activated esters that react more rapidly with the amine, thus reducing the lifetime of the highly activated and epimerization-prone species.[3]
-
Q3: I have an unexpected byproduct with a different molecular weight. What could it be?
A3: The formation of unexpected byproducts can be due to reactions involving the lactam functionality or side reactions with the coupling reagents.
-
Lactam Ring Opening: Although generally stable, the lactam is an amide and can undergo hydrolysis or other nucleophilic attacks under harsh conditions.
-
Troubleshooting:
-
Avoid Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the opening of the pyrrolidinone ring. Ensure your workup procedure is not overly harsh.
-
Moisture Control: Ensure your reaction is carried out under anhydrous conditions, as water can lead to hydrolysis of activated intermediates and potentially the lactam ring.
-
-
-
Reaction with the Lactam Carbonyl: In some cases, highly reactive species could potentially interact with the lactam carbonyl. However, this is generally less favorable than reaction with the more nucleophilic amine.
-
Epimerization-Lactamization Cascade: A related compound, (2S,4R)-4-aminoproline methyl ester, has been shown to undergo an epimerization-lactamization cascade under basic conditions to form a bridged lactam intermediate.[9][10] This highlights a potential, though less common, side reaction pathway for (4R)-4-Aminopyrrolidin-2-one derivatives, especially with strong bases and electron-withdrawing groups on the lactam nitrogen.
-
Troubleshooting:
-
Base Selection: Avoid using very strong bases like metal alkoxides unless specifically required. Stick to hindered amine bases.
-
Protecting Groups: If the lactam nitrogen is substituted, the nature of the protecting group can influence this side reaction. Electron-withdrawing groups can make the C2 proton more acidic and prone to abstraction.
-
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Use with (4R)-4-Aminopyrrolidin-2-one
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. | Can cause racemization, formation of N-acylurea byproduct.[3][4] | Routine couplings with non-epimerization-prone substrates. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, suitable for hindered couplings.[5] | Can be more expensive, byproducts can be difficult to remove. | Difficult or sterically hindered couplings, minimizing epimerization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High efficiency, fast reaction times.[6] | Potential for guanidinylation side reaction.[6] | General purpose, efficient couplings. |
| Other | T3P, CDI | T3P has easy byproduct removal. CDI is good for fragment coupling.[3] | May have specific applications and limitations. | Specific synthetic challenges. |
Experimental Protocols
Standard Protocol for Coupling a Carboxylic Acid to (4R)-4-Aminopyrrolidin-2-one using HATU
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
In a separate vial, dissolve (4R)-4-Aminopyrrolidin-2-one (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.1 eq) in anhydrous DMF.
-
Have anhydrous DIPEA (2.5 eq) ready.
-
-
Reaction Setup:
-
To the stirred solution of the carboxylic acid under an inert atmosphere (N₂ or Ar), add the HATU solution.
-
Add the DIPEA to the reaction mixture.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the solution of (4R)-4-Aminopyrrolidin-2-one to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Visualizations
Caption: General workflow for amide bond formation.
Caption: Potential pathway for base-catalyzed epimerization.
Caption: A systematic workflow for troubleshooting coupling reactions.
References
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Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., Bond, A., Lodge, D., Spangle, L. A., Paschal, J. W., Campbell, J. B., Griffey, K., Tizzano, J. P., & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990–3000. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
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Miller, M. J., & St. Anthony, G. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 769221. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G. A., Robey, R. L., Griffey, K. R., Tizzano, J. P., & Schoepp, D. D. (1999). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 42(6), 1027–1040. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
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ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
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University of North Florida. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. UNF Digital Commons. [Link]
-
Szostak, M., & Szostak, R. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules (Basel, Switzerland), 24(2), 296. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Clark, J. (2015). the preparation of amides. Chemguide. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
Froum, S., & Aleman, J. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc, 2013(2), 193-205. [Link]
-
Wuts, P. G. (n.d.). Protecting Groups. Michigan State University. [Link]
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Mdanda, S. S., & de la Torre, B. G. (2021). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Bennett, C. S., & Demarest, K. C. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. The open biochemistry journal, 7, 8–12. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
-
ResearchGate. (2014). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]
Sources
- 1. Chemistry of Bridged Lactams: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Aminopyrrolidinone Synthesis
Welcome to the technical support center for the stereoselective synthesis of aminopyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Stereoselectivity Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.
Chiral Auxiliary-Based Methods
Question 1: I am using an Evans oxazolidinone auxiliary for an aldol reaction to build my aminopyrrolidinone precursor, but I'm observing poor diastereoselectivity. What are the likely causes and how can I improve it?
Answer:
Poor diastereoselectivity in Evans auxiliary-directed aldol reactions is a common issue that can often be traced back to the enolization step and the transition state geometry. Here’s a breakdown of the causality and actionable solutions:
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The "Why": The Role of the Z-Enolate and Chelation. High diastereoselectivity with Evans auxiliaries relies on the formation of a rigid, chair-like six-membered transition state, which is achieved through chelation of the enolate with a Lewis acid, typically a boron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄). This transition state is only effectively formed from the (Z)-enolate. The bulky substituent on the chiral auxiliary then effectively blocks one face of the enolate, directing the incoming electrophile (e.g., an aldehyde) to the opposite face. If you are not forming the (Z)-enolate selectively, or if the chelation is not effective, you will see a mixture of diastereomers.
-
Troubleshooting & Optimization:
-
Optimize Enolization Conditions:
-
Base: For the generation of boron enolates, a hindered amine base like diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial. The choice of base can influence the (Z)/(E) ratio of the enolate. If you are using a less hindered base, you may be forming a significant amount of the (E)-enolate, which leads to the undesired diastereomer.
-
Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is generally the reagent of choice for forming the (Z)-enolate. Ensure your Bu₂BOTf is of high purity and handled under anhydrous conditions, as moisture will quench it.
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Solvent: Aprotic solvents like dichloromethane (DCM) or diethyl ether are standard. Solvent can influence the aggregation state of the enolate and the tightness of the chelation. It's worth screening a few different non-coordinating solvents.[1]
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Temperature Control is Critical: The enolization and the subsequent aldol addition should be carried out at low temperatures (typically -78 °C to 0 °C) to favor the kinetic (Z)-enolate and to maximize the energy difference between the diastereomeric transition states. Allowing the reaction to warm prematurely can lead to enolate equilibration and loss of selectivity.
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Consider the Substrate: The structure of your N-acyl chain can impact selectivity. For instance, acetate aldol reactions with Evans auxiliaries are known to give poor selectivity compared to propionate aldols. This is because the methyl group in the propionate system introduces a steric clash in the disfavored transition state, further enhancing diastereoselectivity. If you are performing an acetate aldol, you may need to consider a different chiral auxiliary or a catalytic asymmetric approach.
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Question 2: I'm struggling with the removal of my chiral auxiliary without racemization or side reactions. What are the best practices?
Answer:
Cleavage of the chiral auxiliary is a critical step, and incomplete or harsh removal conditions can compromise your hard-won stereoselectivity. The choice of cleavage method depends on the desired product (acid, alcohol, etc.) and the stability of your molecule.
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The "Why": Balancing Reactivity and Selectivity. The goal is to cleave the amide bond to the auxiliary without affecting the newly created stereocenters or other functional groups. Harsh conditions (e.g., strong acid or base at high temperatures) can lead to epimerization at the α-carbon.
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Troubleshooting & Optimization:
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For Carboxylic Acid Products:
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Lithium Hydroperoxide (LiOOH): This is a mild and often preferred method. It is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl of the N-acyl oxazolidinone.
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-
For Alcohol Products:
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding primary alcohol, releasing the auxiliary. This is a robust method, but ensure your molecule does not contain other reducible functional groups.
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-
For Ester Products:
-
Alkoxide-Mediated Cleavage: Using a Lewis acid like magnesium chloride (MgCl₂) with an alcohol and a tertiary amine base can facilitate transesterification. Alternatively, sodium methoxide in methanol can be effective.
-
-
Common Pitfalls:
-
Incomplete Reaction: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary, but proceed with caution to avoid side reactions.
-
Side Reactions with Peroxide: If your molecule has oxidizable functional groups (like sulfides), the LiOOH method may not be suitable. In such cases, consider alternative cleavage methods or a protection strategy. For example, a sulfide can be oxidized to a sulfone prior to cleavage, which can be more robust.[2]
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Organocatalytic Methods
Question 3: My proline-catalyzed Michael addition for the synthesis of a γ-nitro-pyrrolidinone precursor is giving low enantiomeric excess (ee). How can I improve this?
Answer:
Low enantioselectivity in proline-catalyzed reactions often points to issues with the catalytic cycle, specifically the geometry of the enamine intermediate and the transition state of the C-C bond-forming step.
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The "Why": The Role of the Enamine and Hydrogen Bonding. Proline catalysis proceeds through the formation of a chiral enamine between the catalyst and a carbonyl donor (e.g., an aldehyde or ketone). This enamine then attacks the electrophile (e.g., a nitroalkene). The stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the steric environment created by the pyrrolidine ring of the catalyst. The carboxylic acid moiety of proline is also believed to play a crucial role by acting as a Brønsted acid to activate the electrophile via hydrogen bonding, further organizing the transition state.
-
Troubleshooting & Optimization:
-
Catalyst Choice and Loading:
-
Proline Derivatives: While L-proline is a good starting point, its solubility can be an issue in some organic solvents. Consider screening diarylprolinol silyl ethers, which are often more soluble and can provide higher enantioselectivities.
-
Catalyst Loading: Typically, 10-20 mol% is used. If you are observing a slow reaction and low ee, it's possible the catalyst is being consumed by side reactions. Increasing the catalyst loading might be necessary, but it's also worth investigating the other parameters first.
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Solvent Effects: The solvent has a profound impact on the reaction's stereochemical outcome by influencing the conformation of the catalyst and the transition state assembly.
-
Screening: A systematic screen of solvents is highly recommended. Non-polar aprotic solvents like DCM or toluene often work well. Polar aprotic solvents like DMSO or DMF can sometimes be detrimental due to their ability to disrupt the key hydrogen bonding interactions.
-
Additives: The presence of water can sometimes be beneficial, but it needs to be carefully controlled. In some cases, "on water" conditions have been shown to be effective.[3]
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-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. However, this will also decrease the reaction rate, so a balance must be found.
-
Co-catalysts/Additives: In some cases, the addition of a weak acid or base can improve both the rate and the enantioselectivity. For example, the addition of a carboxylic acid co-catalyst can enhance the Brønsted acidity in the system.
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| Parameter | Condition A | Condition B | Condition C |
| Catalyst | L-Proline | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | L-Proline |
| Solvent | DMSO | Toluene | DCM |
| Temperature | Room Temp | 0 °C | -20 °C |
| Typical ee (%) | 40-60% | >90% | >95% |
| Reaction Time | 12-24 h | 24-48 h | 48-96 h |
| A representative table illustrating the impact of reaction parameters on enantioselectivity in a proline-catalyzed Michael addition. |
Asymmetric Hydrogenation
Question 4: I am attempting an asymmetric hydrogenation of a substituted pyrrole to a pyrrolidine, but the reaction is very slow and I'm getting poor conversion and low ee. What could be the problem?
Answer:
Asymmetric hydrogenation of N-heterocycles like pyrroles presents unique challenges due to the aromatic stability of the substrate and potential catalyst inhibition.
-
The "Why": Aromaticity and Catalyst Poisoning. The high resonance stability of the pyrrole ring makes it difficult to hydrogenate, often requiring high pressures and temperatures. Furthermore, the nitrogen lone pair in the substrate or the aminopyrrolidinone product can coordinate to the metal center of the catalyst, acting as a poison and inhibiting its activity.[4]
-
Troubleshooting & Optimization:
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Substrate Activation:
-
N-Protection: The most common and effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. This reduces the electron density of the ring, making it more susceptible to hydrogenation, and also diminishes the Lewis basicity of the nitrogen, preventing catalyst poisoning.
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-
Catalyst and Ligand Selection:
-
Metal Precursor: Ruthenium and Iridium-based catalysts are commonly used for the asymmetric hydrogenation of N-heterocycles.[5]
-
Chiral Ligands: The choice of chiral phosphine ligand is critical. A library of ligands should be screened to find the optimal one for your specific substrate. Common high-performing ligands include those from the BINAP, SEGPHOS, and PhTRAP families. Electron-rich and sterically hindered ligands can sometimes prevent catalyst deactivation by weakening the coordination of the product's nitrogen to the metal center.[6]
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-
Reaction Conditions:
-
Hydrogen Pressure: High hydrogen pressure (50-100 atm) is often necessary to overcome the aromaticity of the pyrrole ring.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to a decrease in enantioselectivity. An optimization between temperature and pressure is often required.
-
Solvent: Protic solvents like methanol or ethanol are frequently used for hydrogenations.
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Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation is a likely culprit.
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Purity of Substrate and Solvent: Ensure your starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
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In situ Protection: In some cases, the product amine is a stronger poison than the starting material. Performing the reaction in the presence of an acylating agent like Boc-anhydride can trap the product amine as it's formed, preventing catalyst inhibition.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling stereoselectivity in aminopyrrolidinone synthesis?
A1: There are three primary strategies:
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Substrate-Controlled Synthesis: This approach uses a chiral starting material from the "chiral pool" (e.g., an amino acid like proline or pyroglutamic acid) where the existing stereocenters direct the formation of new stereocenters.
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Auxiliary-Controlled Synthesis: A temporary chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.[8]
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Catalyst-Controlled Synthesis: A chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) is used in sub-stoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other.
Q2: How do I choose between a chiral auxiliary and an asymmetric catalyst?
A2: The choice depends on several factors:
-
Chiral auxiliaries are often very reliable and well-established, providing high and predictable levels of diastereoselectivity.[8] However, they require stoichiometric amounts and additional synthetic steps for attachment and removal, which can lower the overall yield.
-
Asymmetric catalysis is more atom-economical and elegant. However, finding the optimal catalyst and conditions for a new substrate can require significant screening and optimization. Catalytic methods can also be sensitive to impurities.
Q3: What is a 1,3-dipolar cycloaddition and how is it used to make chiral aminopyrrolidinones?
A3: A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) to form a five-membered ring. This is a powerful method for constructing the pyrrolidine core. Stereocontrol can be achieved by using a chiral dipolarophile, a chiral catalyst to control the approach of the two components, or by using a chiral auxiliary on the dipolarophile. The stereoselectivity is governed by the geometry of the transition state.[9] The presence of a Lewis acid can sometimes improve diastereoselectivity by coordinating to the reactants and enforcing a more rigid transition state.
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general procedure for the synthesis of a γ-nitroaldehyde, a key precursor to 3,4-disubstituted aminopyrrolidinones.
-
To a stirred solution of the nitroalkene (1.0 mmol) in toluene (5.0 mL) at 0 °C, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.2 mmol, 20 mol%).
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. Reaction times can vary from 24 to 72 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Diastereoselective Reduction of an N-Acyliminium Ion Precursor
This protocol describes the reduction of a 5-alkoxy-2-pyrrolidinone, which generates an N-acyliminium ion in situ for diastereoselective hydride addition.
-
Dissolve the 5-alkoxy-2-pyrrolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add triethylsilane (2.0 mmol, 2.0 equiv).
-
Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv), dropwise. The solution may change color.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. The diastereoselectivity is typically high, favoring the product from hydride delivery anti to the substituent at C3 or C4.
Visualizations
Mechanism of Proline Catalysis
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
-
Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from [Link]
- Zhang, W., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 24(4), 1030–1035.
- Goudedranche, S., et al. (2015). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 17(15), 3758–3761.
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Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. Retrieved from [Link]
- Lattanzi, A. (2022).
- Fan, Q.-H., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1463–1483.
- Buezo, N. D., et al. (2006). Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions. Tetrahedron Letters, 47(15), 2489–2492.
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Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Baussanne, I., et al. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry, 12(8), 1219–1224.
- Valdés, H., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
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Crane, T. (2013, November 13). Mechanisms & Reaction Coordinate Diagrams [Video]. YouTube. [Link]
- Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(34), 11262–11270.
- Smith, A. B., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Heravi, M. M., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. RSC Advances, 10(52), 31236–31263.
- Larrow, J. F., & Schaus, S. E. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Giernoth, R., et al. (2022). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Suzuki, H., et al. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters, 35(33), 6119–6122.
- Huang, K., et al. (2001). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 66(10), 3481–3484.
- Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 618–625.
- Goud, B., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(45), 41530–41541.
- Heravi, M. M., et al. (2019). Chiral Auxiliaries in Asymmetric Synthesis. IntechOpen.
- Kuwano, R., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(12), 14065–14079.
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Graphviz Tutorial. (2021, January 13). YouTube. Retrieved from [Link]
- Kuwano, R., et al. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312–7315.
- Gammack Yamagata, A. D., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
-
The Asymmetric Aldol Reaction. (2012). Boston University. Retrieved from [Link]
- Representation and visualization of chemical reaction using graph theory. (2017).
- Coldham, I., et al. (2022).
- Sureshbabu, P., & Chandrasekaran, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 75(17), 5897–5905.
- Ghosh, A. K., et al. (1995). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Tetrahedron Letters, 36(4), 505–508.
-
How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? (2017, May 22). Chemistry Stack Exchange. Retrieved from [Link]
- Cativiela, C., & Ordóñez, M. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 523.
- Celentano, G., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3740.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Heravi, M. M., et al. (2021). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Current Organic Synthesis, 18(5), 454–474.
- Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1441–1452.
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2022). ACS Omega, 7(45), 41530-41541.
Sources
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Technical Support Center: (4R)-4-Aminopyrrolidin-2-one Derivatization
Welcome to the technical support guide for the derivatization of (4R)-4-Aminopyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve common side reactions, ensuring the integrity of your synthesis and the quality of your final compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses high-level questions regarding the chemistry of (4R)-4-Aminopyrrolidin-2-one and common derivatization pathways.
Q1: What are the primary reactive sites on (4R)-4-Aminopyrrolidin-2-one and which is more reactive?
The molecule has two principal nucleophilic sites: the primary amine at the C4 position and the nitrogen atom of the γ-lactam (a cyclic amide). The primary amine is significantly more nucleophilic and readily available for reactions like acylation, alkylation, and reductive amination. The lactam nitrogen is substantially less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, a phenomenon known as amide resonance. Consequently, derivatization will overwhelmingly occur at the C4-amino group under standard conditions.
Q2: I'm observing a loss of stereochemical purity in my product. What is the most likely cause?
The chiral center at the C4 position, which bears the amino group, is susceptible to epimerization (inversion of stereochemistry). The hydrogen atom on this carbon is alpha to the lactam carbonyl, making it slightly acidic. Under harsh basic conditions or elevated temperatures, this proton can be abstracted to form a planar enolate intermediate, which can then be re-protonated from either face, leading to racemization. The choice of reagents and reaction conditions is therefore critical to preserving stereochemical integrity. Some derivatizing agents, particularly for chiral amines, have been noted to cause racemization.[1][2]
Q3: My reaction is clean, but the mass spectrum shows a byproduct with a mass increase of 18 Da. What happened?
An increase of 18 Da (the mass of water) strongly suggests the hydrolysis of the γ-lactam ring.[3][4] The five-membered ring, while generally stable, is still an amide and can be cleaved by nucleophilic attack of water or hydroxide under either strong acidic or basic conditions, especially with prolonged heating. This opens the ring to form the corresponding γ-amino acid derivative, which is highly polar and often difficult to separate from the desired product.
Q4: What are the most common and reliable methods for derivatizing the C4-amino group?
Three main strategies are routinely employed, each with its own set of advantages and potential pitfalls:
-
N-Acylation: The reaction of the amine with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent) to form an amide. This is typically a high-yielding and robust reaction.
-
N-Alkylation: The introduction of an alkyl group onto the amine, often via reaction with an alkyl halide. This can be difficult to control, sometimes leading to over-alkylation (formation of tertiary amines and quaternary ammonium salts).[5]
-
Reductive Amination: A two-step, one-pot reaction where the amine first reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield a secondary or tertiary amine.[6][7][8] This method is highly efficient and generally avoids the over-alkylation issues seen with direct alkylation.[7]
Section 2: Troubleshooting Guide for Common Side Reactions
This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to directly address issues encountered during experiments.
Problem 1: Low yield and multiple spots on TLC/LC-MS, some less polar than the desired product.
-
Probable Cause: Over-alkylation during an N-alkylation reaction. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.
-
Scientific Rationale: The electron-donating nature of the first alkyl group increases the electron density on the nitrogen, making it more reactive towards the alkyl halide.
-
Solution:
-
Method Change: Switch from direct alkylation to reductive amination.[8][9] This is the most reliable solution as the imine intermediate is formed and reduced in situ, preventing the secondary amine product from competing for the carbonyl reactant.
-
Stoichiometry Control: Use a large excess of the amine starting material relative to the alkylating agent. This statistically favors the mono-alkylation of the amine but requires a more intensive purification step to remove unreacted starting material.
-
Protecting Groups: For certain complex syntheses, consider using a protecting group on the primary amine that can be converted to a secondary amine in a later step.[10][11]
-
Problem 2: The final product shows two diastereomeric peaks on a chiral HPLC column.
-
Probable Cause: Epimerization at the C4 stereocenter.
-
Scientific Rationale: As discussed in FAQ Q2, the proton at C4 is labile under certain conditions. The use of strong, non-hindered bases (e.g., sodium methoxide, potassium tert-butoxide) or excessive heat can facilitate the formation of a planar enolate, scrambling the stereocenter upon workup.
-
Solution:
-
Base Selection: If a base is required (e.g., for scavenging HCl from an acyl chloride reaction), use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at or below room temperature.
-
Temperature Control: Maintain strict temperature control. Run reactions at 0 °C or room temperature whenever possible. Avoid prolonged heating.
-
Coupling Reagents: When forming an amide from a carboxylic acid, use coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Problem 3: The reaction is sluggish, and a significant amount of starting material remains even after extended time.
-
Probable Cause: Steric hindrance.
-
Scientific Rationale: If the derivatizing agent (e.g., a bulky acyl chloride or aldehyde for reductive amination) is sterically demanding, its approach to the nucleophilic amine can be kinetically disfavored.
-
Solution:
-
Increase Temperature Moderately: Cautiously increase the reaction temperature (e.g., to 40-50 °C), while monitoring for the epimerization side reaction (Problem 2).
-
Catalyst Addition: For acylation with anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. For sluggish reductive aminations, the addition of a catalytic amount of acetic acid can facilitate imine formation.[7]
-
Reagent Choice: If possible, select a less sterically hindered derivatizing agent to achieve the synthetic goal.
-
Section 3: Visual Guides & Data Summary
Diagrams of Key Pathways and Troubleshooting Logic
Caption: Reaction outcomes based on experimental conditions during N-acylation.
Caption: A logical troubleshooting workflow for identifying side reactions.
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Key Indicator(s) | Recommended Mitigation Strategy |
| Epimerization | Strong base, high temperature | Loss of optical purity; appearance of a second diastereomer | Use non-nucleophilic bases (DIPEA, TEA); maintain low temperature (0 °C to RT) |
| Lactam Hydrolysis | Presence of water with strong acid or base | Byproduct with mass +18 Da | Use anhydrous solvents; maintain near-neutral pH; avoid prolonged heating |
| Over-Alkylation | Direct alkylation with alkyl halides | Multiple products with increasing mass | Switch to reductive amination protocol; use a large excess of the starting amine |
| Incomplete Reaction | Steric hindrance; low reactivity | Large amount of unreacted starting material | Add appropriate catalyst (e.g., DMAP for acylation, AcOH for reductive amination); moderately increase temperature |
Section 4: Key Experimental Protocols
Protocol 1: N-Acylation with an Acyl Chloride (Minimized Epimerization)
This protocol is designed to minimize side reactions by using a non-nucleophilic base and controlled temperature.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4R)-4-Aminopyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde (Avoiding Over-Alkylation)
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that tolerates slightly acidic conditions. [7]
-
Preparation: To a flask, add (4R)-4-Aminopyrrolidin-2-one (1.0 eq) and the desired aldehyde (1.05 eq). Dissolve in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Imine Formation (Optional Catalyst): Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor by LC-MS for the disappearance of the starting material and the imine intermediate (mass = SM + aldehyde - H₂O) and the appearance of the product (typically 4-12 hours).
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
References
-
Zheng, J., et al. (2015). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. Available at: [Link]
-
Mohammadian, E., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. Available at: [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]
-
Coutts, R. T., et al. (1985). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
King, A. M., et al. (2017). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Bonomo, R. A., et al. (2022). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. Available at: [Link]
-
Wang, L., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PubMed Central. Available at: [Link]
-
Gayo, L. M., & Suto, M. J. (1997). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Wang, P., et al. (2022). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. MDPI. Available at: [Link]
-
Page, M. I. (2004). The Hydrolysis of Lactams. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Crawford, J. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Person, F. G., & Sarpong, R. (2020). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. PubMed. Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (n.d.). Protective Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
Sources
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- 3. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Protecting Group Strategies for 4-Aminopyrrolidin-2-one
Welcome to the technical support center for navigating the complexities of protecting group strategies for 4-aminopyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic routes. Here, we address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Selectivity
4-Aminopyrrolidin-2-one presents a unique challenge due to the presence of two distinct nitrogen nucleophiles: a primary exocyclic amine at the 4-position and a secondary endocyclic amide (lactam) at the 1-position. The exocyclic amine is significantly more nucleophilic and basic than the lactam nitrogen, which is resonance-stabilized. This inherent difference in reactivity is the cornerstone of selective protection. However, under certain conditions, protection of the lactam nitrogen can occur, leading to undesired side products. This guide will help you navigate these nuances to achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: I want to selectively protect the primary amine of 4-aminopyrrolidin-2-one. Which protecting group should I choose?
For the selective protection of the more nucleophilic primary amine, the most common and reliable choices are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice among these largely depends on the downstream reaction conditions you plan to employ, as they offer orthogonal deprotection strategies.[1][2]
-
Boc (tert-Butoxycarbonyl): This is often the first choice due to its ease of introduction and removal. It is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., TFA in DCM).[2][3]
-
Cbz (Benzyloxycarbonyl): A classic protecting group, Cbz is stable to acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild and selective method.[2][4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis, Fmoc is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[2]
The selection of one of these protecting groups allows for the subsequent modification of other parts of the molecule under conditions that will not affect the protected amine.
Troubleshooting Guides
Problem 1: During the Boc protection of the primary amine, I am observing a significant amount of a di-protected side product. How can I improve the selectivity?
This issue arises when the reaction conditions are harsh enough to facilitate the protection of the less reactive lactam nitrogen. Here are several strategies to enhance the chemoselectivity for the primary amine:
-
Control Stoichiometry: Carefully control the stoichiometry of the Boc-anhydride ((Boc)₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient for complete protection of the primary amine without significant formation of the di-protected species.
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly improve selectivity. High temperatures can provide the activation energy needed for the less favorable lactam protection.
-
Choice of Base and Solvent: The choice of base and solvent can influence the outcome. A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) in a solvent such as a mixture of dioxane and water or tetrahydrofuran (THF) is a good starting point.[1] Using stronger bases or more forcing conditions can lead to deprotonation and subsequent reaction of the lactam nitrogen.
Workflow for Selective Mono-Boc Protection:
Caption: Decision tree for selecting an orthogonal protecting group.
Problem 3: I want to functionalize the lactam nitrogen. How can I achieve this selectively?
To functionalize the lactam nitrogen, you must first protect the more reactive primary amine. Once the primary amine is protected (e.g., with a Boc group), you can proceed with the modification of the lactam nitrogen. The lactam nitrogen is significantly less nucleophilic, so more forcing conditions are typically required for its reaction.
-
Protection of the Primary Amine: First, protect the primary amine with a group that will be stable to the conditions required for the lactam modification. A Boc group is often suitable.
-
Lactam Functionalization: With the primary amine protected, you can introduce a substituent on the lactam nitrogen. This often requires a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the lactam, followed by the addition of an electrophile (e.g., an alkyl halide or an acyl chloride).
Table 1: Comparison of Nitrogen Reactivity
| Nitrogen Position | Type | Relative Nucleophilicity | pKa of Conjugate Acid | Comments |
| 4-amino | Primary Amine | High | ~10-11 | Readily protonated and acylated under standard conditions. |
| 1-lactam | Secondary Amide | Low | ~ -0.5 | Resonance delocalization of the lone pair significantly reduces nucleophilicity. Requires strong base for deprotonation. |
Problem 4: My deprotection of a Boc group with TFA is leading to decomposition of my product. What can I do?
Trifluoroacetic acid (TFA) is a strong acid, and some sensitive functional groups may not tolerate it. If you observe decomposition during Boc deprotection, consider the following troubleshooting steps:
-
Use a Scavenger: The deprotection of a Boc group generates a tert-butyl cation, which can be a reactive electrophile and cause side reactions. Including a scavenger such as triethylsilane (TES) or thioanisole in the reaction mixture can trap this cation and prevent product degradation.
-
Milder Acidic Conditions: You can try using a milder acid for the deprotection. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is a common alternative to neat TFA. [1]* Alternative Deprotection Methods: For particularly acid-sensitive substrates, non-acidic methods for Boc deprotection have been developed, although they are less common. These include thermal deprotection or using reagents like trimethylsilyl iodide (TMSI). [1] Step-by-Step Protocol for Boc Deprotection with a Scavenger:
-
Dissolve the Substrate: Dissolve the N-Boc protected 4-aminopyrrolidin-2-one derivative in anhydrous dichloromethane (DCM).
-
Add Scavenger: Add 2-5 equivalents of a scavenger, such as triethylsilane.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add TFA: Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Monitor the Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the acid (e.g., with a saturated solution of NaHCO₃) and extract the product.
Summary of Orthogonal Protecting Group Strategies
The ability to selectively protect and deprotect the two nitrogen atoms in 4-aminopyrrolidin-2-one is crucial for its use as a synthetic building block. An orthogonal protection strategy, where one protecting group can be removed without affecting the other, is highly valuable.
Table 2: Orthogonal Protecting Group Pairs for 4-Aminopyrrolidin-2-one
| 4-Amino Protecting Group | Deprotection Condition | 1-Lactam Protecting Group | Deprotection Condition | Orthogonality |
| Boc | Acidic (e.g., TFA) | Cbz | Hydrogenolysis (H₂/Pd-C) | Yes |
| Fmoc | Basic (e.g., Piperidine) | Boc | Acidic (e.g., TFA) | Yes |
| Cbz | Hydrogenolysis (H₂/Pd-C) | Fmoc | Basic (e.g., Piperidine) | Yes |
By carefully selecting your protecting groups based on the planned synthetic route, you can achieve the desired transformations with high selectivity and yield.
References
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912-2918. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Sartillo-Piscil, F., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 224-227. [Link]
-
ResearchGate. (n.d.). Deprotection of lactam nitrogen with ammonia-free Birch reduction. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of t-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal protection scheme for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
Navigating the Synthesis of (4R)-4-Aminopyrrolidin-2-one Derivatives: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis and scale-up of (4R)-4-aminopyrrolidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of chiral building blocks. Drawing from established protocols and troubleshooting experience, this document provides practical, in-depth guidance in a question-and-answer format to ensure the successful and scalable production of your target molecules.
I. Foundational Synthesis Strategy: A Scalable Approach
A robust and scalable synthesis is the cornerstone of any successful drug development program. For (4R)-4-aminopyrrolidin-2-one derivatives, a common and effective strategy begins with a chiral precursor, such as a protected L-aspartic acid derivative. This ensures the desired stereochemistry at the C4 position from the outset. The following workflow outlines a typical, scalable synthetic sequence.
Start [label="Protected L-Aspartic Acid Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Amide Formation"]; Step2 [label="Reduction of Carboxylic Acid"]; Step3 [label="Intramolecular Cyclization (Lactam Formation)"]; Step4 [label="Deprotection of Amino Group"]; Step5 [label="N-Alkylation/Acylation"]; End [label="Final (4R)-4-Aminopyrrolidin-2-one Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 [label="Amine, Coupling Agent"]; Step1 -> Step2 [label="Selective Reducing Agent"]; Step2 -> Step3 [label="Base or Acid Catalysis"]; Step3 -> Step4 [label="Deprotection Conditions"]; Step4 -> Step5 [label="Electrophile, Base"]; Step5 -> End; }
Caption: A typical workflow for the scalable synthesis of (4R)-4-aminopyrrolidin-2-one derivatives.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the synthesis and scale-up process.
A. Starting Materials and Protecting Group Strategy
Question 1: What is the best starting material for ensuring the (4R) stereochemistry, and what protecting group strategy is recommended for the amino group?
Answer: For a scalable synthesis that ensures the desired (4R) stereochemistry, starting with a commercially available, enantiomerically pure precursor is the most reliable approach. N-Boc-L-aspartic acid or its corresponding anhydride is an excellent choice. The Boc (tert-butyloxycarbonyl) group is a robust protecting group for the α-amino acid functionality that is stable to many reaction conditions but can be removed under acidic conditions without causing significant racemization.
The use of a ready-made heterocycle with a pre-formed chiral center is a common strategy to ensure the production of optically pure compounds with good yields.[1] The choice of protecting group is critical and should be stable throughout the synthetic sequence until its intended removal.[2][3]
Troubleshooting Tip:
-
Issue: Low yield or side reactions during the initial amide formation.
-
Possible Cause: Inefficient coupling agent or side reactions with unprotected functional groups.
-
Solution: Utilize a reliable coupling agent such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Ensure that the amine used for amide formation is of high purity.
B. Lactam Ring Formation
Question 2: I am observing low yields during the intramolecular cyclization to form the pyrrolidin-2-one ring. What are the critical parameters to control?
Answer: The intramolecular cyclization, or lactamization, is a critical step that can be influenced by several factors, especially at scale. The key is to favor the intramolecular reaction over intermolecular polymerization.
-
Concentration: Running the reaction at high dilution is crucial to minimize intermolecular side reactions. On a larger scale, this can be achieved through slow addition of the substrate to a heated reaction mixture.
-
Base/Acid Choice: The choice of base or acid to facilitate the cyclization is important. For example, if the precursor is an amino alcohol, a base like sodium hydride or potassium tert-butoxide can be effective. For other precursors, acid catalysis might be more suitable.
-
Temperature: The reaction temperature needs to be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition or side reactions.
Methods for the synthesis of lactam rings often involve the selective functionalization of C-H bonds.[4]
Troubleshooting Workflow for Lactam Formation:
digraph "Lactam_Formation_Troubleshooting" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield in Lactam Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Concentration [label="Is the reaction run at high dilution?"]; Check_Base [label="Is the base/acid appropriate and of sufficient strength?"]; Check_Temp [label="Is the reaction temperature optimized?"]; Check_Purity [label="Is the starting material pure?"]; High_Concentration [label="High concentration leads to polymerization.", shape=note, fillcolor="#FFFFFF"]; Wrong_Base [label="Incorrect base/acid can lead to incomplete reaction or side products.", shape=note, fillcolor="#FFFFFF"]; Wrong_Temp [label="Suboptimal temperature affects reaction rate and selectivity.", shape=note, fillcolor="#FFFFFF"]; Impure_SM [label="Impurities can inhibit the reaction or cause side reactions.", shape=note, fillcolor="#FFFFFF"]; Solution1 [label="Implement slow addition protocol.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Screen alternative bases/acids (e.g., NaH, KHMDS, PTSA).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Perform temperature scouting studies.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Re-purify the starting material.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Concentration; Check_Concentration -> High_Concentration [label="No"]; High_Concentration -> Solution1; Check_Concentration -> Check_Base [label="Yes"]; Check_Base -> Wrong_Base [label="No"]; Wrong_Base -> Solution2; Check_Base -> Check_Temp [label="Yes"]; Check_Temp -> Wrong_Temp [label="No"]; Wrong_Temp -> Solution3; Check_Temp -> Check_Purity [label="Yes"]; Check_Purity -> Impure_SM [label="No"]; Impure_SM -> Solution4; }
Caption: Troubleshooting flowchart for low yield in lactam formation.
C. Stereochemical Integrity
Question 3: I am concerned about racemization at the C4 position. At which steps is this most likely to occur and how can it be minimized?
Answer: Maintaining the stereochemical integrity of the C4 chiral center is paramount. Racemization is a significant risk, particularly under harsh basic or acidic conditions, or at elevated temperatures.
-
Deprotection of the Amino Group: The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] While generally clean, prolonged exposure or high temperatures can lead to some epimerization. It is crucial to monitor the reaction closely and keep the temperature as low as possible.
-
N-Alkylation/Acylation: The subsequent derivatization of the free 4-amino group is another critical step. The use of strong bases should be carefully evaluated. A milder, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over stronger bases that could promote epimerization of the adjacent stereocenter.[7]
Troubleshooting Tip:
-
Issue: Loss of enantiomeric excess (e.e.) in the final product.
-
Possible Cause: Epimerization during deprotection or N-alkylation.
-
Solution:
-
Deprotection: Use the mildest acidic conditions possible for Boc removal (e.g., HCl in dioxane at 0°C to room temperature). Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
N-Alkylation: Employ a hindered, non-nucleophilic base like DIPEA. Perform the reaction at the lowest effective temperature. Consider using alternative, milder alkylating or acylating agents if possible.
-
D. Scale-Up and Purification
Question 4: What are the main challenges when scaling up the synthesis from grams to kilograms?
Answer: Scaling up a synthesis introduces several challenges that are often not apparent at the lab scale.
-
Heat Transfer and Exotherms: Many reactions, such as amide couplings or reductions, can be exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous temperature increase, potentially causing side reactions or decomposition.[8] Careful control of addition rates and efficient reactor cooling are essential. The use of flow chemistry can also be a valuable strategy for managing exotherms at scale.[9]
-
Mixing: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and preventing localized "hot spots" or areas of high concentration.
-
Purification: Purification methods that are straightforward on a small scale, like flash column chromatography, can become impractical and expensive at a larger scale. Developing a robust crystallization protocol for the final product or a key intermediate is highly desirable for efficient purification.[10]
Data Summary: Comparison of Purification Methods for Scale-Up
| Purification Method | Pros | Cons | Scalability |
| Flash Chromatography | High resolution for complex mixtures. | High solvent consumption, expensive stationary phase, time-consuming. | Poor |
| Crystallization | Cost-effective, high throughput, yields highly pure material. | Can be challenging to develop a robust protocol, potential for polymorphism. | Excellent |
| Distillation | Effective for volatile compounds. | Not suitable for non-volatile, thermally sensitive compounds. | Good |
Question 5: My final (4R)-4-aminopyrrolidin-2-one derivative is difficult to crystallize. What strategies can I employ to obtain a crystalline solid?
Answer: Crystallization can indeed be a challenging but crucial step for obtaining a highly pure product on a large scale.[11][12]
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. Consider a range of polar and non-polar solvents. Anti-solvent crystallization, where a poor solvent is added to a solution of the product in a good solvent, is often effective.
-
Salt Formation: If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, hydrobromide, or tartrate) can often induce crystallization. The resulting crystalline salt can then be neutralized in a subsequent step if the freebase is required.
-
Seeding: If a small amount of crystalline material can be obtained, using it to seed a larger batch can promote crystallization.
-
Control of Supersaturation: Slow cooling or slow evaporation of the solvent can help in the formation of well-defined crystals rather than an amorphous solid.
III. Experimental Protocols
Protocol 1: Boc Protection of (4R)-4-Aminopyrrolidin-2-one
This protocol describes a general procedure for the Boc protection of the 4-amino group.
-
Dissolution: Dissolve (4R)-4-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in THF dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until completion.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by crystallization or flash chromatography.
Troubleshooting Boc Protection:
-
Incomplete reaction: Ensure the base is of good quality and used in sufficient excess. Check the purity of the starting amine.
-
Formation of di-Boc protected product: Use a slight excess of Boc₂O and monitor the reaction closely to avoid over-reaction.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected (4R)-4-aminopyrrolidin-2-one derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M) at 0°C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. The deprotection of a BOC-protected amine is a simple carbamate hydrolysis in acidic conditions.[5]
-
Workup: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid.
-
Isolation: The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). It can be used directly in the next step or neutralized with a base to obtain the free amine.
Troubleshooting Boc Deprotection:
-
Incomplete deprotection: Increase the amount of acid or the reaction time. Ensure no acid-scavenging impurities are present.
-
Side reactions: Perform the reaction at a lower temperature and for the minimum time required for complete conversion. The use of scavengers like triethylsilane can be beneficial in some cases to trap the tert-butyl cation and prevent side reactions.[6]
IV. References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 39(15), 2990–3000.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(3), 1501-1510.
-
Monn, J. A., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of medicinal chemistry, 41(15), 2848–2859.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Universiti Teknologi MARA. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
Bio-Rad. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). Retrieved from [Link]
-
Monn, J. A., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of medicinal chemistry, 41(15), 2848–2859.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2018). Organic & Biomolecular Chemistry, 16(43), 8345-8349.
-
PubMed. (1988). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Retrieved from [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (1995). HETEROCYCLES, 41(1), 63-68.
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & biomolecular chemistry, 7(14), 2912–2918.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
Sources
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
(4R)-4-Aminopyrrolidin-2-one vs. (4S)-4-Aminopyrrolidin-2-one: A Comparative Guide to Stereospecific Biological Activity
An In-Depth Technical Guide for Researchers
In the intricate world of drug discovery, the three-dimensional orientation of a molecule is not a trivial detail; it is often the primary determinant of biological function. This principle of stereoisomerism is paramount for chiral molecules like 4-aminopyrrolidin-2-one, which exists as two distinct, non-superimposable mirror images: the (4R) and (4S) enantiomers. While possessing identical chemical formulas, their differential interaction with the chiral environment of the body—namely enzymes and receptors—can lead to profound differences in efficacy, metabolism, and toxicity.
This guide provides a comprehensive comparison of the biological activities of (4R)- and (4S)-4-aminopyrrolidin-2-one. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, supporting experimental frameworks, and the causal reasoning behind methodological choices to facilitate informed research and development decisions.
The Principle of Chirality in Pyrrolidinone Scaffolds
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents[1][2]. The introduction of a substituent at the 4-position creates a chiral center, giving rise to enantiomers. The biological significance of this chirality cannot be overstated. One enantiomer, the eutomer, may fit perfectly into a receptor's binding site to elicit a desired therapeutic response. In contrast, the other enantiomer, the distomer, might bind weakly, not at all, or even interact with a different target, potentially causing off-target effects or antagonism[3]. Therefore, the evaluation of individual enantiomers is not merely an academic exercise but a critical step in developing safer and more effective medicines[4].
While direct, published comparative studies on the parent (4R)- and (4S)-4-aminopyrrolidin-2-one are limited, extensive research on their derivatives provides a strong predictive framework for their stereospecific activities. The evidence consistently points to the (R)-configuration at the 4-position as being crucial for potent activity in several therapeutic areas, particularly those involving the central nervous system (CNS).
Comparative Biological Activity: Evidence from Derivatives
Research into derivatives of 4-aminopyrrolidin-2-one has largely focused on their roles as anticonvulsants and modulators of excitatory amino acid receptors.
Anticonvulsant and Neuromodulatory Effects:
A significant body of preclinical research highlights the superior activity of the (R)-enantiomer in various pyrrolidin-2-one derivatives. In a recent study designing hybrid molecules for antiseizure and antinociceptive effects, the lead molecule identified through comprehensive in vivo and in vitro screening was the (R)-enantiomer, designated (R)-9[5]. This compound provided robust protection across multiple key preclinical seizure models, including the maximal electroshock and 6 Hz tests, and was also effective in a model of pharmacoresistant seizure-like activity[5]. This strongly suggests that the spatial arrangement of the (R)-configuration is optimal for interaction with the relevant molecular targets, which were found to include voltage-gated sodium channels[5].
Interaction with Glutamate Receptors:
The pyrrolidinone scaffold is also a key component of positive allosteric modulators (PAMs) of AMPA receptors, which are targets for cognitive enhancement[6][7]. Stereoselectivity is a known factor in the activity of these modulators. For example, in the development of the AMPA receptor modulator S-18986, it was demonstrated that only the (S)-enantiomer was biologically active, showcasing the profound impact of stereochemistry at the chiral center[6].
Furthermore, studies on a related compound, 4-aminopyrrolidine-2,4-dicarboxylate (APDC), revealed that the (2R,4R) isomer is a potent and highly selective agonist for a specific class of metabotropic glutamate receptors (mGluRs)[8][9]. The other isomers of APDC showed no significant binding affinity, indicating that the interaction is highly stereospecific[8]. This again reinforces the principle that the (R) configuration at the 4-position of the pyrrolidine ring is a key determinant of potent and selective neurological activity.
Table 1: Summary of Expected Differences in Biological Activity
| Feature | (4R)-4-Aminopyrrolidin-2-one (Eutomer) | (4S)-4-Aminopyrrolidin-2-one (Distomer) | Rationale / Supporting Evidence |
| Primary Role | Expected to be the pharmacologically active enantiomer (eutomer). | Expected to have significantly lower or no activity at the primary target. | Preclinical studies on derivatives consistently identify the (R)-enantiomer as the more potent and efficacious molecule[5][8]. |
| Anticonvulsant Activity | Predicted to be high. | Predicted to be low to negligible. | The lead compound in a series of novel pyrrolidin-2-one anticonvulsants was the (R)-enantiomer[5]. |
| Receptor Binding | Higher affinity for specific CNS targets (e.g., Na+ channels, glutamate receptors). | Lower affinity for the same targets. | High stereospecificity is observed in related compounds like (2R,4R)-APDC for mGluRs[8]. |
| Therapeutic Potential | High potential as a lead for developing CNS drugs (e.g., for epilepsy, neuropathic pain). | Low therapeutic potential for the same indications. | The focus of preclinical development for active derivatives is on the (R)-enantiomer[5]. |
Essential Experimental Workflows
To empirically validate the distinct biological profiles of the (4R) and (4S) enantiomers, a rigorous experimental approach is required. This begins with the physical separation of the enantiomers from a racemic mixture, followed by detailed biological characterization.
The foundational step is to obtain the individual enantiomers in high purity. Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.
Causality Behind the Method: Enantiomers have identical physical properties (solubility, boiling point) in an achiral environment, making them inseparable by standard chromatography. A CSP creates a chiral environment within the column. The transient diastereomeric complexes formed between the enantiomers and the chiral selector have different energies, leading to different retention times and enabling their separation[10][11]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating pyrrolidin-2-one enantiomers[12].
Step-by-Step Protocol:
-
CSP Screening: Begin with an analytical scale screen of different polysaccharide-based columns (e.g., Chiralcel® OJ, Chiralpak® AD) to identify the CSP that provides the best resolution (Rs > 1.5).
-
Mobile Phase Optimization: For normal-phase separation, a mobile phase of n-hexane with an alcohol modifier (e.g., 2-propanol) is typically used. Systematically vary the percentage of the alcohol modifier to optimize the separation factor (α) and resolution (Rs)[12].
-
Sample Preparation: Dissolve the racemic 4-aminopyrrolidin-2-one in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.
-
Preparative Scale-Up: Once analytical conditions are optimized, scale the method to a preparative column. Increase the flow rate and injection volume proportionally to the column diameter.
-
Fraction Collection: Collect the eluent corresponding to each enantiomeric peak in separate vessels.
-
Self-Validation: Purity Analysis: Analyze the collected fractions on the analytical scale chiral HPLC system to confirm the enantiomeric excess (e.e.) of each isolated enantiomer is >99%.
-
Structure Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical identity of the collected fractions. The absolute configuration can be confirmed by comparing the optical rotation to literature values or via X-ray crystallography if suitable crystals can be formed.
Caption: Experimental workflow for chiral separation and validation.
To assess the functional consequences of stereochemistry, an in vitro model of seizure-like activity can be used. This provides a controlled environment to measure direct effects on neuronal excitability.
Causality Behind the Method: The in vitro spontaneous electrographic bursting model mimics the pharmacoresistant seizure activity seen in epilepsy[5]. By applying the purified enantiomers to this system, one can directly measure their ability to suppress epileptiform activity, providing a clear functional readout of their anticonvulsant potential.
Step-by-Step Protocol:
-
Tissue Preparation: Prepare acute brain slices from a rodent model (e.g., mouse hippocampus).
-
Induction of Seizure-Like Activity: Induce spontaneous, synchronized bursting activity in the slices by perfusing them with an artificial cerebrospinal fluid (aCSF) solution containing elevated potassium and low magnesium concentrations.
-
Electrophysiological Recording: Use multi-electrode arrays or field potential recordings to monitor the electrographic seizure-like events (SLEs).
-
Baseline Measurement: Record a stable baseline of SLE frequency and duration for at least 20 minutes.
-
Compound Application: Perfuse the slices with aCSF containing a known concentration of the (4R)-enantiomer. Record for 30-60 minutes to observe the effect.
-
Washout: Perfuse with the standard aCSF to see if the effect is reversible.
-
Comparative Testing: Repeat steps 5 and 6 with the (4S)-enantiomer at the same concentration to allow for a direct comparison of activity.
-
Data Analysis: Quantify the change in the frequency and duration of SLEs in the presence of each enantiomer compared to the baseline. Express the results as a percentage of inhibition.
Caption: Stereospecific interaction leading to differential biological activity.
Conclusion and Recommendations for Researchers
The convergence of evidence from numerous studies on pyrrolidin-2-one derivatives strongly indicates that the biological activities of (4R)- and (4S)-4-aminopyrrolidin-2-one are not equivalent. The (4R)-enantiomer is consistently implicated as the eutomer, responsible for the potent neuromodulatory and anticonvulsant effects observed in this chemical class.
For scientists and drug developers working with 4-aminopyrrolidin-2-one or its analogues, this guide underscores a critical directive: chiral purity is essential for meaningful results.
-
Prioritize Chiral Separation: Do not conduct biological screening on the racemic mixture. The presence of a less active or inactive distomer can confound results, leading to an underestimation of the eutomer's true potency and efficacy.
-
Conduct Head-to-Head Comparisons: Always test the purified enantiomers in parallel within the same assay. This is the only way to definitively quantify the stereospecificity of the biological effect.
-
Consider Stereospecific ADME-Tox: Beyond pharmacodynamics, the enantiomers may have different absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These properties must also be evaluated stereoselectively.
By adhering to these principles, researchers can ensure the integrity of their data, accelerate the identification of promising new drug candidates, and ultimately contribute to the development of safer, more effective therapeutics.
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(21), 7566. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2023). Science, 380(6642), 282-288. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1247844. [Link]
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Kontogiorgis, C. A., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(11), 3449-3456. [Link]
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Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. (2018). The Journal of Organic Chemistry, 83(15), 8116-8124. [Link]
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Development of AMPA Receptor Modulators as Cognition Enhancers. (2019). In Comprehensive Medicinal Chemistry III (pp. 296-313). [Link]
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New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). International Journal of Molecular Sciences, 24(12), 10293. [Link]
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New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). International Journal of Molecular Sciences, 24(12), 10293. [Link]
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Chapman, A. G., et al. (2001). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. Neuropharmacology, 41(5), 577-583. [Link]
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A Tale of Two Rings: A Comparative Guide to Pyrrolidinone and Piperidinone Scaffolds in Drug Design
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Choice of a Scaffold
In the intricate chess game of drug design, the selection of a core molecular scaffold is a critical opening move. This choice dictates the fundamental physicochemical and pharmacokinetic properties of a potential therapeutic agent, influencing everything from target engagement to metabolic fate. Among the vast arsenal of heterocyclic structures, saturated nitrogen-containing rings are particularly prized. This guide provides an in-depth, data-driven comparative analysis of two such "privileged scaffolds": the five-membered pyrrolidinone (a γ-lactam) and the six-membered piperidinone (a δ-lactam).
While differing by only a single methylene unit, these scaffolds present distinct advantages and trade-offs. Understanding these subtleties is paramount for medicinal chemists aiming to rationally design molecules with optimized therapeutic profiles. This guide moves beyond a simple list of properties to explore the causal relationships between structure, synthesis, and biological performance, providing both field-proven insights and actionable experimental protocols.
Part 1: A Head-to-Head Comparison of Structural and Physicochemical Properties
The foundational differences between a five- and six-membered ring system impart distinct three-dimensional shapes and electronic characteristics, which are crucial for molecular recognition by biological targets.
Structural & Conformational Flexibility
The piperidinone ring, akin to cyclohexane, predominantly adopts a relatively rigid chair conformation to minimize steric and torsional strain. This conformational restriction can be highly advantageous, locking appended pharmacophoric groups into a specific orientation ideal for high-affinity binding to a well-defined protein pocket.[1]
Conversely, the pyrrolidinone ring is significantly more flexible, readily adopting more fluid envelope and twist conformations.[1] This inherent plasticity can be a powerful tool when the exact binding mode is unknown or when a degree of conformational adaptability is required for the ligand to "fit" into a flexible active site.
Caption: Conformational differences between pyrrolidinone and piperidinone scaffolds.
Physicochemical Data Comparison
The addition of the carbonyl group to the parent amine rings creates the lactam structure, significantly altering properties like polarity and hydrogen bonding capability while retaining a non-basic nitrogen atom. Below is a summary of key physicochemical properties for the parent scaffolds.
| Property | 2-Pyrrolidinone | 2-Piperidinone | Key Considerations for Drug Design |
| Molecular Weight | 85.10 g/mol | 99.13 g/mol | Piperidinone adds slightly more mass and volume. |
| logP (Octanol/Water) | -0.104[2] | -0.4 to -0.14[3] | Both are hydrophilic. Pyrrolidinone is slightly more lipophilic than piperidinone, a reversal from their parent amines (pyrrolidine/piperidine), likely due to the larger piperidinone ring presenting a more polar amide face relative to its hydrocarbon content. |
| Water Solubility | Miscible[4] | 329 g/L[3] | Both exhibit excellent water solubility, a desirable trait for formulation and distribution. |
| Polar Surface Area | 29.1 Ų | 29.1 Ų[3] | Identical polar surface area, indicating similar potential for passive membrane permeability based on this metric alone. |
| Boiling Point | 245 °C[4] | ~256-258 °C (Decomposes) | Both are high-boiling liquids/low-melting solids, indicating strong intermolecular forces (hydrogen bonding). |
| H-Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | 1 Donor (N-H), 1 Acceptor (C=O) | Both are excellent hydrogen bonding motifs, crucial for target interaction and solubility. |
Expert Insight: The choice between these scaffolds often hinges on fine-tuning lipophilicity and conformational profile. While their core properties are similar, the rigid framework of piperidinone is often exploited in structure-activity relationship (SAR) studies to achieve high potency, whereas the flexibility of pyrrolidinone may be beneficial in early discovery or for targets requiring induced fit.
Part 2: Synthetic Strategies and Practical Considerations
The accessibility of a scaffold is a pragmatic and critical concern in drug development. Both pyrrolidinone and piperidinone can be synthesized through robust and scalable methods, most commonly via the intramolecular cyclization of γ- and δ-amino acids, respectively.
Caption: Generalized workflow for lactam synthesis from an amino acid precursor.
Experimental Protocol: Synthesis of N-benzyl-pyrrolidin-2-one
This protocol details a common method for synthesizing an N-substituted pyrrolidinone from γ-butyrolactone, illustrating the direct condensation of a primary amine with a lactone.[5]
Causality: γ-Butyrolactone is an inexpensive, readily available starting material. Using a primary amine (benzylamine) directly allows for the one-step formation and N-substitution of the lactam ring, which is highly efficient. High temperatures are required to drive the dehydration and cyclization of the intermediate hydroxy butyl amide.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone (0.1 mol, 8.61 g) and benzylamine (0.1 mol, 10.72 g).
-
Heating: Heat the reaction mixture to 200-220 °C using a heating mantle. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the crude product is typically a viscous oil. Purify the product by vacuum distillation or column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-benzyl-pyrrolidin-2-one as a clear oil.
-
Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part 3: Pharmacokinetic and Metabolic Profiles
The ultimate success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of scaffold is a primary determinant of these properties.
Metabolic Stability
The amide bond within the lactam ring is a potential site for enzymatic hydrolysis by amidases. Generally, the five-membered pyrrolidinone ring is considered more resistant to bioreduction and potentially hydrolysis compared to the six-membered piperidinone ring in certain contexts.[1] However, the metabolic stability of both scaffolds is highly dependent on the nature and position of substituents. Bulky groups adjacent to the lactam nitrogen or carbonyl can provide steric shielding, hindering enzymatic access and increasing the compound's half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system to assess a compound's stability in the presence of liver enzymes, the primary site of drug metabolism.
Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism.[6][7] Monitoring the disappearance of the parent compound over time allows for the calculation of its intrinsic clearance, a key predictor of in vivo half-life.[8]
Methodology:
-
Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 M stock solution of NADPH.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding buffer, liver microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.[7]
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.[7] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[6]
-
Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Part 4: Biological Activity and Therapeutic Applications
The interplay between a scaffold's physicochemical properties and its biological activity is complex. The scaffold orients substituents for target binding (pharmacodynamics) while simultaneously defining its ADME profile (pharmacokinetics).
Caption: Relationship between scaffold choice, properties, and therapeutic outcome.
Case Study 1: Pyrrolidinone in Levetiracetam
Levetiracetam is a second-generation anti-epileptic drug that stands out for its unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A).[9][10] The pyrrolidinone core is a key feature of its structure.
-
Rationale for Scaffold Choice: The pyrrolidinone ring provides a compact, hydrophilic scaffold. Its relative metabolic stability ensures a favorable pharmacokinetic profile with minimal metabolism and low potential for drug-drug interactions, which is highly desirable for a chronic medication like an anti-epileptic.[9] The specific stereochemistry of the side chain relative to the flexible pyrrolidinone ring is critical for its high-affinity binding to SV2A.
Case Study 2: Piperidinone in Apixaban
Apixaban (Eliquis) is a potent, direct factor Xa inhibitor used as an anticoagulant.[11][12] Its structure features a central piperidinone ring.
-
Rationale for Scaffold Choice: The piperidinone scaffold in Apixaban acts as a rigid linker, positioning the p-methoxyphenyl group and the pyrazole-carboxamide moiety in the precise spatial orientation required to effectively occupy the S1 and S4 binding pockets of the factor Xa active site.[13] This pre-organization, afforded by the stable chair conformation of the six-membered ring, contributes to the drug's high potency and selectivity.[13] While Apixaban has low bioavailability due to poor solubility and metabolism, the piperidinone core provides a robust framework for arranging the key pharmacophores.[11][14]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation, often used in anticancer drug screening.
Causality: This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (containing either a pyrrolidinone or piperidinone scaffold) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion: Making the Right Choice
The decision between a pyrrolidinone and a piperidinone scaffold is a nuanced one, driven by the specific goals of the drug discovery program.
-
Choose Pyrrolidinone when:
-
Conformational flexibility is needed to accommodate a target's binding site.
-
A compact, hydrophilic scaffold is desired.
-
Enhanced metabolic stability against certain pathways is a priority.
-
-
Choose Piperidinone when:
-
A rigid conformational presentation of substituents is required to maximize binding affinity.
-
Scaffold-hopping from a known cyclohexane- or piperidine-containing ligand is being explored.
-
Fine-tuning of vectoral exits from a pre-organized core is the primary optimization strategy.
-
Ultimately, both scaffolds are powerful and validated tools in the medicinal chemist's toolkit. A thorough understanding of their distinct structural, physicochemical, and metabolic properties, supported by robust experimental validation as outlined in this guide, empowers researchers to make rational, effective, and data-driven decisions in the quest for novel therapeutics.
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Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyrrolidin-2-one Analogs
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The 4-Aminopyrrolidin-2-one Scaffold as a Privileged Structure
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular design.[1] Within this class, the 4-aminopyrrolidin-2-one substructure has emerged as a particularly valuable scaffold. Its rigidified, lactam-based backbone presents well-defined vectors for substituent placement, allowing for precise probing of target binding sites. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminopyrrolidin-2-one analogs, focusing on how specific structural modifications influence their interaction with key biological targets. We will explore this through the lens of two major therapeutic areas: Dipeptidyl Peptidase-4 (DPP-4) inhibition for type 2 diabetes and Factor Xa (fXa) inhibition for anticoagulation, supported by experimental data and detailed protocols.
Core Scaffold Analysis: Key Loci for Chemical Modification
The therapeutic versatility of the 4-aminopyrrolidin-2-one core stems from its distinct chemical handles, which can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The primary points of modification (R¹, R², R³) are the lactam nitrogen (N-1), the amino group (at C-4), and the stereocenters of the ring itself.
Caption: Key modification points on the 4-aminopyrrolidin-2-one scaffold.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[2] Inhibition of DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes.[3] The 4-aminopyrrolidin-2-one scaffold serves as a core component of several potent DPP-4 inhibitors because the amino group can effectively mimic the N-terminal portion of DPP-4's natural substrates.
Mechanism of DPP-4 Inhibition
DPP-4 inhibitors bind to the active site of the enzyme, preventing it from cleaving incretins. This leads to increased GLP-1 and GIP levels, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Caption: Mechanism of action for DPP-4 inhibitors.
SAR Insights for DPP-4 Inhibition
Systematic modification of the 4-aminopyrrolidin-2-one scaffold has yielded crucial insights into the requirements for potent DPP-4 inhibition.
-
C-4 Amino Group (R²): The primary amine is essential for binding to the catalytic site, forming a key salt bridge with glutamate residues (e.g., Glu205/Glu206) in the S2 pocket of DPP-4.
-
N-1 Substituent (R¹): This position is typically occupied by a group that extends into the S1 pocket, a hydrophobic region of the enzyme. Large, aromatic, or heterocyclic groups are often favored. The choice of this substituent significantly impacts potency and selectivity. For instance, substituting the N-1 position with bulky groups containing electron-withdrawing features, such as chloro or trifluoromethyl, has been shown to enhance activity.[4]
-
Stereochemistry: The absolute stereochemistry at the C-4 position is critical. The (4S)-configuration is generally preferred for optimal interaction with the active site residues.
Table 1: Comparison of 4-Aminopyrrolidin-2-one Analogs as DPP-4 Inhibitors
| Compound ID | N-1 Substituent (R¹) | C-4 Amino Substituent (R²) | DPP-4 IC₅₀ (µM) | Reference |
| 9a | Phenyl | H | >50 | [4] |
| 9c | 4-Chlorophenyl | H | 15.3 ± 0.65 | [4] |
| 9i | 4-Chlorophenyl (on 6-bromoquinazoline) | H | 9.25 ± 0.57 | [4] |
| Analog A | Fused β-homophenylalanine | H | 0.00087 (nM) | [2] |
| Analog B | β-amino pyrrole-2-carbonitrile | H | 0.01 | [2] |
Note: The structures in the cited literature can be complex. This table simplifies the core modifications for illustrative SAR comparison. Analogs A and B represent highly optimized structures from their respective series.
The data clearly demonstrates that substitution on the N-1 phenyl ring with an electron-withdrawing group like chlorine (Compound 9c vs. 9a ) significantly improves inhibitory activity.[4] Further elaboration of this moiety, as seen in the quinazoline-based analog 9i , leads to even greater potency.[4] Highly optimized analogs incorporating other heterocyclic systems can achieve nanomolar and even sub-nanomolar potency.[2]
Case Study 2: Factor Xa (fXa) Inhibitors
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[5] Inhibiting fXa is a validated strategy for preventing and treating thromboembolic disorders. Pyrrolidin-2-one derivatives have been developed as potent and selective fXa inhibitors.[6]
SAR Insights for fXa Inhibition
The SAR for fXa inhibitors based on this scaffold is distinct from that of DPP-4 inhibitors, reflecting the different architecture of the target's active site.
-
Core Scaffold: In this context, the pyrrolidin-2-one often acts as a central scaffold to correctly orient substituents into the S1 and S4 binding pockets of fXa.
-
N-1 Substituent (P4 Pocket): The group at the N-1 position typically targets the S4 pocket. Studies have shown that groups like an (S)-1-methyl-2-morpholin-4-yl-2-oxoethyl moiety are highly effective.[7]
-
C-3/C-4 Substituent (S1 Pocket): Unlike the C-4 amino group in DPP-4 inhibitors, fXa inhibitors often feature a larger, typically basic or neutral, group designed to occupy the deep S1 specificity pocket. A sulfonamide linkage is often employed to connect a P1 group, such as a 6-chloronaphthyl moiety, to the 3-amino position of the pyrrolidinone ring.[6][7]
Table 2: Comparison of Pyrrolidin-2-one Analogs as Factor Xa Inhibitors
| Compound ID | P1 Group (at C-3) | P4 Group (at N-1) | fXa Kᵢ (nM) | Reference |
| 1a | 5-Chlorothiophen-2-yl | (1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl | 0.45 | [7][8] |
| 1f | 6-Chloronaphth-2-yl | (1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl | 0.11 | [7][8] |
| Analog C | 6-Chloronaphth-2-yl | N-2-(morpholin-4-yl)-2-oxoethyl | Potent (IC₅₀ not specified) | [6] |
These results highlight the importance of the P1 group in achieving high potency, with the larger 6-chloronaphthyl group in compound 1f providing superior binding compared to the 5-chlorothienyl group of 1a .[7][8] This is attributed to more extensive and favorable interactions within the S1 pocket.
The Decisive Role of Stereochemistry
For chiral molecules like 4-aminopyrrolidin-2-one analogs, stereochemistry is not a subtle detail but a fundamental determinant of biological activity.[9] The spatial arrangement of substituents dictates whether a molecule can fit into a binding site and form productive interactions. An incorrect stereoisomer may be completely inactive or, in some cases, exhibit off-target activity.
A compelling example is seen with the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), a related analog. Only the (2R,4R)-APDC isomer shows high affinity for metabotropic glutamate receptors (mGluRs), with an IC₅₀ of 6.49 µM.[10] The other three isomers were found to have no significant binding affinity, demonstrating the high degree of stereospecificity required for target engagement.[10] This principle holds true across virtually all targets for this scaffold; the correct presentation of functional groups in three-dimensional space is paramount for activity.[11]
Experimental Protocols: A Self-Validating System
Trustworthy SAR data is built upon robust and reproducible experimental protocols. Below is a detailed methodology for an in vitro DPP-4 inhibitor screening assay, a foundational experiment for any research program targeting this enzyme.
Protocol: In Vitro Fluorometric DPP-4 Inhibitor Screening Assay
This protocol is designed to measure the ability of test compounds to inhibit the enzymatic activity of recombinant human DPP-4. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. Cleavage releases free AMC, which produces a fluorescent signal proportional to enzyme activity.[1][12]
1. Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme (e.g., Abcam ab133081)[1]
-
DPP-4 Substrate: H-Gly-Pro-AMC (e.g., from Cayman Chemical or Sigma-Aldrich)[13]
-
DPP-4 Assay Buffer: Typically Tris-HCl (e.g., 50 mM, pH 8.0)[12]
-
DPP-4 Inhibitor (Positive Control): Sitagliptin
-
Test Compounds
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[1]
2. Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare and adjust to pH 8.0. Allow to reach room temperature before use.
-
DPP-4 Enzyme Solution: Thaw the stock enzyme on ice. Just before use, dilute the enzyme to the desired working concentration (e.g., 1.73 mU/mL) with cold Assay Buffer.[12] Keep the diluted enzyme on ice.
-
DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute this stock to the final working concentration (e.g., 200 µM) in Assay Buffer.[12]
-
Test Compounds & Control: Prepare a stock solution of each test compound and Sitagliptin in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to test a range of concentrations. Ensure the final DMSO concentration in the assay well is ≤1%.
3. Experimental Workflow:
Caption: Experimental workflow for the DPP-4 inhibition assay.
4. Step-by-Step Assay Procedure: [12]
-
To the wells of a 96-well plate, add 25 µL of the diluted test compounds, positive control (Sitagliptin), or vehicle control (Assay Buffer with equivalent DMSO concentration).
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well. For a "no enzyme" control, add 25 µL of Assay Buffer instead.
-
Mix gently and incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the increase in fluorescence in kinetic mode for 30 minutes, taking readings every 60 seconds.
5. Data Analysis:
-
For each well, plot fluorescence units versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The 4-aminopyrrolidin-2-one scaffold is a remarkably versatile and privileged structure in modern drug discovery. As demonstrated through the case studies of DPP-4 and Factor Xa inhibitors, systematic exploration of its structure-activity relationships is a powerful strategy for developing potent and selective therapeutic agents. The key takeaways for researchers are the critical importance of the C-4 amino group for mimicking endogenous ligands, the role of the N-1 substituent in tuning potency and physicochemical properties, and the absolute necessity of controlling stereochemistry. By employing robust and validated experimental protocols, the full potential of this valuable scaffold can be unlocked to address a wide range of diseases.
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Frontiers. (2022-05-11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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Jasiewicz, B., et al. (2023-11-27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]
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Norman, T., et al. (2007). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. PubMed. [Link]
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Javaid, Z., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]
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Abdel-Wahab, B. F., et al. (2023-08-27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
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Azizi, Z., et al. (2024-11-03). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC - NIH. [Link]
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. [Link]
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Kumar, R., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Publishing. [Link]
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ResearchGate. (2009). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. [Link]
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Conlon, K. P., & Murray, M. E. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. [Link]
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Ali, I. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science. [Link]
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Priepke, H. W. M., et al. (2007). Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. PubMed. [Link]
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Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]
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Asati, V., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]
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Abbate, S., et al. (2017). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. PMC - NIH. [Link]
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ResearchGate. (2007). Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. [Link]
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Iwaniak, A., & Minkiewicz, P. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link]
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A Senior Application Scientist's Guide to Validating the Binding Affinity of Aminopyrrolidinone Ligands
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of modern therapeutic design. The aminopyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various drug targets, including kinases, bromodomains, and metallo-β-lactamases.[1][2][3] Validating the binding affinity of these ligands is not merely a matter of generating a dissociation constant (K D); it requires a carefully considered, multi-faceted approach to ensure the data is robust, reproducible, and reflective of the true molecular interaction.
This guide provides an in-depth comparison of key biophysical techniques for validating the binding affinity of aminopyrrolidinone ligands. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design self-validating systems that yield trustworthy and actionable data.
The Landscape of Binding Affinity Validation
The journey from a promising aminopyrrolidinone hit to a lead candidate is paved with rigorous biophysical characterization. The choice of methodology is critical and should be guided by the specific properties of the ligand and its target, as well as the desired throughput and level of thermodynamic detail. Here, we compare four of the most powerful and widely adopted techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: Key methodologies for validating the binding affinity of aminopyrrolidinone ligands.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC stands as a premier method for the direct measurement of the heat released or absorbed during a binding event.[4] This allows for the simultaneous determination of the binding affinity (K D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[4] This complete thermodynamic profile provides unparalleled insight into the driving forces of the interaction.
Causality in ITC Experimental Design
The success of an ITC experiment hinges on meticulous sample preparation and experimental design. For aminopyrrolidinone ligands, which are often relatively small and hydrophobic, careful consideration of solubility is paramount.
-
Buffer Matching: A precise match between the buffer of the protein in the sample cell and the ligand in the syringe is non-negotiable. Any mismatch will generate heats of dilution that can obscure the true binding signal.
-
Concentration Optimization: The "c-window" (c = n[Protein]/K D) is a critical parameter that dictates the quality of the binding isotherm. For a 1:1 interaction, a c-value between 10 and 1000 is ideal. For novel aminopyrrolidinone ligands with unknown affinity, it is advisable to start with a protein concentration of 10-50 µM and a ligand concentration 10-20 times higher.
-
Reverse Titrations: Due to the potential for low solubility of small molecule inhibitors, a "reverse" titration, where the protein is in the syringe and the ligand is in the cell, can be a valuable strategy.[5]
Experimental Protocol: ITC for an Aminopyrrolidinone Ligand
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the aminopyrrolidinone ligand in the final dialysis buffer. The use of a small percentage of DMSO (e.g., <5%) to aid solubility is acceptable, but it must be precisely matched in the protein solution.
-
-
Concentration Determination: Accurately determine the concentrations of both the protein (e.g., by UV-Vis spectroscopy) and the ligand.
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Set the experimental temperature (typically 25 °C).
-
-
Loading:
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the injection syringe (typically ~40-100 µL).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand into the sample cell, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K D, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful, label-free optical technique that monitors molecular interactions in real time.[6][7] It provides not only the equilibrium dissociation constant (K D) but also the association (k a) and dissociation (k d) rate constants, offering a deeper understanding of the binding kinetics.
Causality in SPR Experimental Design
For small molecules like aminopyrrolidinones, successful SPR analysis requires careful consideration of the immobilization strategy and potential mass transport limitations.
-
Immobilization Strategy: The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method, but it can lead to random orientation and potential loss of activity.[6] For proteins with an affinity tag (e.g., His-tag), capture-based methods can provide a more uniform orientation.
-
Surface Density: A lower surface density of the immobilized protein is often preferable for kinetic analysis of small molecules to minimize mass transport effects, where the rate of ligand binding is limited by diffusion rather than the intrinsic interaction kinetics.
-
Flow Rate: A high flow rate is used during the association and dissociation phases to ensure that the observed binding is not limited by the delivery of the analyte to the sensor surface.
Experimental Protocol: SPR for an Aminopyrrolidinone Ligand
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 3: A typical workflow for a Surface Plasmon Resonance experiment.
Step-by-Step Methodology:
-
Surface Preparation:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Immobilize the target protein to the desired density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Ligand Preparation:
-
Prepare a dilution series of the aminopyrrolidinone ligand in running buffer (e.g., HBS-EP+). A DMSO concentration of up to 5% is generally tolerated, but should be consistent across all samples.
-
-
Binding Analysis:
-
Inject the ligand solutions over the sensor surface at a constant flow rate, monitoring the change in response units (RU) to measure association.
-
Switch to running buffer to monitor the dissociation of the ligand.
-
Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a, k d, and K D.
-
Bio-Layer Interferometry (BLI): A High-Throughput Alternative
BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[8] It is particularly well-suited for high-throughput screening and fragment-based drug discovery due to its use of disposable biosensor tips that can be dipped into 96- or 384-well plates.[8][9]
Causality in BLI Experimental Design
The principles of BLI are similar to SPR, but the fluidics-free format introduces unique considerations.
-
Biosensor Choice: A variety of biosensor surfaces are available for different immobilization strategies (e.g., streptavidin for biotinylated proteins, anti-His for His-tagged proteins).
-
Assay Format: For fragment screening, where aminopyrrolidinone fragments may have weak affinities, a competition-based assay can be employed.[9]
Experimental Protocol: BLI for an Aminopyrrolidinone Ligand
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 4: A standard workflow for a Bio-Layer Interferometry experiment.
Step-by-Step Methodology:
-
Preparation:
-
Hydrate the biosensor tips in the assay buffer.
-
Immobilize the biotinylated or tagged target protein onto the appropriate biosensors.
-
-
Assay Plate Setup:
-
Prepare a 96- or 384-well plate containing the assay buffer, ligand dilutions, and regeneration solutions.
-
-
Binding Measurement:
-
The instrument moves the biosensors through the wells of the plate to perform baseline, association, and dissociation steps.
-
-
Data Analysis:
-
The change in wavelength is plotted against time to generate a sensorgram.
-
The data is fitted to a suitable binding model to determine kinetic and affinity constants.
-
Microscale Thermophoresis (MST): In-Solution Analysis with Minimal Sample Consumption
MST is a powerful, immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[10] This thermophoretic movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.[10][11]
Causality in MST Experimental Design
The key to a successful MST experiment is the selection of a suitable fluorescent labeling strategy and the optimization of assay conditions.
-
Labeling: One of the binding partners must be fluorescently labeled. For aminopyrrolidinone ligands, it is typically the target protein that is labeled (e.g., with a fluorescent dye or by using a fluorescent fusion protein like GFP). His-tag labeling is a common and convenient method.[11]
-
Buffer Conditions: MST is compatible with a wide range of buffers and even complex biological liquids like cell lysates.[12] However, it is important to include a non-ionic detergent (e.g., 0.05% Tween-20) to prevent non-specific binding to the capillaries.
Experimental Protocol: MST for an Aminopyrrolidinone Ligand
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 5: A general workflow for a Microscale Thermophoresis experiment.
Step-by-Step Methodology:
-
Protein Labeling:
-
Label the target protein with a fluorescent dye according to the manufacturer's instructions, or use a fluorescently tagged protein.
-
-
Sample Preparation:
-
Prepare a serial dilution of the aminopyrrolidinone ligand in the assay buffer.
-
Mix each ligand dilution with a constant concentration of the labeled protein.
-
-
Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The data is fitted to the appropriate binding equation to determine the K D.
-
Comparative Analysis of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in optical thickness | Measures change in molecular motion in a temperature gradient |
| Labeling | Label-free | Label-free | Label-free | One binding partner is fluorescently labeled |
| Immobilization | In solution | One binding partner is immobilized | One binding partner is immobilized | In solution |
| Information | K D, n, ΔH, ΔS | K D, k a, k d | K D, k a, k d | K D |
| Throughput | Low | Medium | High | High |
| Sample Consumption | High | Medium | Low | Very Low |
| Aminopyrrolidinone Suitability | Excellent for thermodynamic profiling, but requires high sample purity and solubility. | Well-suited for kinetic analysis, but immobilization can be challenging. | Ideal for high-throughput screening and fragment-based approaches.[9] | Excellent for low sample consumption and in-solution measurements.[13] |
Conclusion: A Synergistic Approach to Binding Affinity Validation
No single technique provides a complete picture of the binding affinity of an aminopyrrolidinone ligand. A truly robust validation strategy employs a combination of orthogonal methods. For example, a high-throughput BLI screen to identify initial hits can be followed by more detailed kinetic and affinity characterization using SPR. Promising candidates can then be subjected to ITC analysis to gain a deeper understanding of the thermodynamic drivers of binding, which can be invaluable for lead optimization.
By carefully selecting the appropriate techniques and designing well-controlled, self-validating experiments, researchers can generate high-quality binding affinity data that will accelerate the development of the next generation of aminopyrrolidinone-based therapeutics.
References
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Vellonen, K. S., et al. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. PubMed. Retrieved January 22, 2026, from [Link]
-
Peterson, D. A., et al. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Ibrahim, M. A. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved January 22, 2026, from [Link]
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Wartchow, C. A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Computer-Aided Molecular Design, 25(7), 669–676. Retrieved January 22, 2026, from [Link]
-
Picaud, S., et al. (2013). PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains. PubMed Central. Retrieved January 22, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. ACS Publications. Retrieved January 22, 2026, from [Link]
-
NIH. (n.d.). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
protocols.io. (2020). Isothermal Titration Calorimetry (ITC). protocols.io. Retrieved January 22, 2026, from [Link]
-
PubMed. (2017). Inhibitors of metallo-β-lactamases. PubMed. Retrieved January 22, 2026, from [Link]
-
NIH. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2017). Inhibitors of metallo-β-lactamases. ResearchGate. Retrieved January 22, 2026, from [Link]
-
PubMed. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of Chiral 4-Aminopyrrolidin-2-ones
Introduction: The Privileged Scaffold in Modern Drug Discovery
The chiral 4-aminopyrrolidin-2-one, a cyclic γ-amino acid derivative, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigidified, five-membered lactam framework, adorned with stereochemically defined functional groups, allows for precise spatial presentation of pharmacophoric elements. This structural motif is a cornerstone in the design of potent and selective therapeutic agents, including inhibitors of neuronal nitric oxide synthase (nNOS) for neurodegenerative diseases and agonists for metabotropic glutamate receptors (mGluRs) involved in neurological disorders.[1] The stereochemistry at the C4 position is particularly crucial for biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors.[2] Consequently, the development of efficient, scalable, and stereocontrolled synthetic routes to access enantiomerically pure 4-aminopyrrolidin-2-ones is a significant endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies, supported by experimental data and detailed protocols, to empower chemists in selecting the optimal route for their specific research and development goals.
Route 1: Organocatalytic Michael Addition Followed by Cyclization
This strategy is one of the most powerful and widely employed methods for constructing the 4-aminopyrrolidin-2-one core. The key principle involves the asymmetric conjugate addition of a carbon nucleophile (typically from an aldehyde or ketone) to a nitroalkene, catalyzed by a chiral secondary amine.[3] The resulting γ-nitrocarbonyl intermediate is then diastereoselectively reduced and subsequently cyclized to form the target γ-lactam.
Causality and Mechanistic Insight
The success of this route hinges on the dual activation mechanism of bifunctional organocatalysts, such as diarylprolinol silyl ethers or pyrrolidine-sulfamides.[4] The secondary amine of the catalyst reacts with the carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, an acidic proton on the catalyst (e.g., from a thiourea or sulfamide moiety) activates the nitroalkene electrophile via hydrogen bonding. This organized transition state directs the facial attack of the enamine onto the nitroalkene, establishing the critical C3-C4 stereocenters with high fidelity.[5] The subsequent reduction of the nitro group to an amine, often with H₂ over a metal catalyst (Pd, Pt, or Raney Ni), followed by spontaneous or acid/base-catalyzed intramolecular cyclization, yields the desired 4-aminopyrrolidin-2-one.
Workflow: Organocatalytic Michael Addition Route
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Aminopyrrolidinone-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the aminopyrrolidinone scaffold has proven to be a remarkably effective core structure, most notably for inhibitors of Dipeptidyl Peptidase-4 (DPP-4) used in the management of type 2 diabetes. However, the success of any targeted therapy hinges not only on its potency at the intended target but also on its selectivity across the broader proteome. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical trial failures.
This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of aminopyrrolidinone-based compounds. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental design, the structural basis of selectivity, and the strategic application of profiling technologies to build a comprehensive safety and selectivity dossier for your candidate compounds.
The Target and Its Relatives: Why Selectivity Matters for DPP-4 Inhibitors
The primary target for the most well-known aminopyrrolidinone-based drugs, such as Sitagliptin and Vildagliptin, is DPP-4. This serine protease is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis by promoting insulin secretion.[1][2] By inhibiting DPP-4, these drugs prolong the action of incretins, thereby improving glycemic control.[1]
However, the human genome contains several other homologous proteases with similar structural folds and substrate preferences, including Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9).[3]
-
The Causality of Concern: Early preclinical studies with non-selective DPP inhibitors raised significant safety concerns, linking inhibition of DPP-8 and DPP-9 to severe toxicities in rodents, including alopecia, thrombocytopenia, and mortality.[4] While subsequent research with more selective compounds has suggested that potent DPP-8/9 inhibition might be the primary driver of these toxicities, it underscores the critical need for high selectivity for DPP-4.[4][5] Furthermore, inhibition of DPP-8 and DPP-9 has been linked to immunological effects, including the induction of pyroptosis in certain immune cells.[6][7] Therefore, a central goal in developing new aminopyrrolidinone-based inhibitors is to maximize potency against DPP-4 while engineering out any significant activity against DPP-8 and DPP-9.
Below is a diagram illustrating the central role of DPP-4 in glucose regulation and the desired selective inhibition.
Caption: A tiered workflow for assessing compound selectivity.
Biochemical Assays: The Foundation of Selectivity Assessment
Biochemical assays are the first line of defense, providing direct, quantitative measures of a compound's interaction with purified enzymes. [8][9] Principle of the Assay: The core of this assay is measuring the enzymatic activity of DPP family members on a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of fluorescent product generation decreases. By titrating the inhibitor concentration, an IC50 value (the concentration required to inhibit 50% of enzyme activity) can be determined.
Detailed Protocol: Fluorogenic Biochemical Assay for DPP Selectivity
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20). The choice of buffer is critical; it must maintain enzyme stability and not interfere with the compound or detection chemistry.
-
Enzymes: Reconstitute purified, recombinant human DPP-4, DPP-8, and DPP-9 enzymes in assay buffer to a working concentration (e.g., 2X final concentration).
-
Substrate: Prepare a stock solution of a fluorogenic substrate like Gly-Pro-AMC (Aminomethylcoumarin) in DMSO, then dilute in assay buffer to a working concentration (e.g., 2X Km value for each respective enzyme). Using the substrate at its Km concentration ensures the assay is sensitive to competitive inhibitors.
-
Compound Dilution: Perform a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps. This creates a concentration-response curve.
-
-
Assay Execution (384-well plate format):
-
Add 250 nL of serially diluted compound or DMSO (vehicle control) to the appropriate wells of a low-volume, black 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced, which is crucial for slow-binding inhibitors.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a kinetic plate reader pre-set to the excitation/emission wavelengths for AMC (e.g., 360 nm Ex / 460 nm Em).
-
-
Data Analysis:
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).
-
Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank)).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Broad Panel Screening: Unveiling Unanticipated Interactions
While selectivity against close homologs is paramount, a truly comprehensive profile requires screening against a diverse set of unrelated targets to identify potential polypharmacology. [10]Commercial services offer large panels of assays for this purpose. [11][12][13]
-
Safety Pharmacology Panels: These panels typically include dozens of receptors, ion channels, and transporters where off-target activity is frequently linked to clinical adverse events (e.g., hERG channel for cardiotoxicity). [11][14][15]* Kinase Panels: Kinases are a large family of enzymes and a frequent source of off-target effects for many small molecules. [16][17][18][19]Profiling against a panel of representative kinases is a standard step in modern drug discovery. [16][17] The Causality of Choice: The decision to run these broad panels is a risk-mitigation strategy. An unexpected "hit" on a safety-relevant target can halt the progression of a compound, saving immense resources that would otherwise be spent on a candidate destined to fail. [20]
Cell-Based Assays: Assessing Functional Consequences
Biochemical assays measure direct binding, but cell-based assays provide crucial information on how a compound behaves in a more complex biological context. [21][22][23]They can reveal issues with cell permeability, metabolism, or engagement of cellular pathways that are not apparent from purified enzyme assays.
Detailed Protocol: Cell Viability Assay for Assessing Off-Target Cytotoxicity
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293 for general toxicity, or a T-cell line like Jurkat if immunological effects are a concern) in appropriate media and conditions.
-
Seed cells into a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the compound or vehicle (DMSO) control.
-
Incubate for a relevant duration (e.g., 24, 48, or 72 hours). This timeframe should be long enough to observe potential cytotoxic effects.
-
-
Viability Measurement (e.g., using a Resazurin-based reagent):
-
Add the viability reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.
-
The reagent is a non-fluorescent dye (resazurin) that is converted to a highly fluorescent product (resorufin) by metabolically active, viable cells.
-
Measure the fluorescence using a plate reader (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle-treated control wells.
-
Plot % Viability versus compound concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).
-
Trustworthiness Through Orthogonality: A compound that is highly selective in biochemical assays (high IC50 for off-targets) and shows low cytotoxicity in cell-based assays (high CC50) has a much stronger and more trustworthy safety profile than a compound evaluated by only one method.
Conclusion and Future Perspectives
The cross-reactivity profiling of aminopyrrolidinone-based compounds is a critical, multi-faceted process that forms the bedrock of their preclinical safety assessment. A successful profiling campaign relies on a deep understanding of the target biology, a strategic application of orthogonal assay technologies, and a rigorous, data-driven approach to interpretation.
By starting with focused biochemical assays against key homologs like DPP-8 and DPP-9, expanding to broad liability panels, and confirming results in functional cell-based systems, researchers can build a comprehensive and reliable selectivity profile. This tiered, self-validating system not only de-risks clinical development but also provides invaluable insights into the structure-activity relationships that can guide the design of the next generation of safer, more selective therapeutics.
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PMC. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrrolidinone-Containing Molecules
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Safety Operating Guide
Navigating the Safe Handling of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a fine chemical used in complex organic synthesis. Based on data from analogous compounds, it should be handled as a hazardous substance with the following potential effects:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1]
These hazards necessitate a stringent approach to personal protection to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling (4R)-4-Aminopyrrolidin-2-one dihydrochloride. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes.[2] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for large quantities or if dust is generated. | Minimizes the inhalation of airborne particles.[1][2] |
Expert Insight: The causality behind these choices lies in creating a comprehensive barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation.[3] The selection of nitrile or neoprene gloves is based on their broad chemical resistance. For respiratory protection, the key is to prevent the inhalation of fine powders, a common characteristic of dihydrochloride salts.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[2]
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a glove box to contain any airborne dust.[2]
-
Use spatulas and weighing paper appropriate for the quantity being handled to avoid spills.
-
-
Dissolution:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear and concise emergency plan is a critical component of a safe laboratory.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of (4R)-4-Aminopyrrolidin-2-one dihydrochloride and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4][5]
-
Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of (4R)-4-Aminopyrrolidin-2-one dihydrochloride in their drug discovery endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
